molecular formula C10H11ClN2O3 B187952 4-(5-Chloro-2-nitrophenyl)morpholine CAS No. 65976-63-8

4-(5-Chloro-2-nitrophenyl)morpholine

Cat. No.: B187952
CAS No.: 65976-63-8
M. Wt: 242.66 g/mol
InChI Key: BDBMOQCOLZWAIO-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-nitrophenyl)morpholine is a chemical compound for research applications. Chlorine-containing heterocyclic compounds, like this morpholine derivative, represent a significant area of investigation in medicinal chemistry . Research indicates that more than 250 FDA-approved drugs contain chlorine, highlighting its importance in developing pharmacologically active molecules . These chlorinated compounds are promising for creating diverse biological agents . The morpholine ring is a common feature in synthetic chemistry and can influence the properties of a molecule. This combination of a chloronitrophenyl group with the morpholine structure makes it a potential intermediate for synthesizing novel compounds for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-chloro-2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBMOQCOLZWAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385246
Record name 4-(5-chloro-2-nitrophenyl)morpholine
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URL https://comptox.epa.gov/dashboard/DTXSID80385246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65976-63-8
Record name 4-(5-chloro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Chloro-2-nitrophenyl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

spectral data for 4-(5-Chloro-2-nitrophenyl)morpholine (NMR, IR, MS)

[1][4]

Spectral Characterization Data

This section details the expected spectral data derived from experimental precedents of analogous nitro-aniline derivatives. These values serve as the standard for lot release testing.

Mass Spectrometry (MS)

The mass spectrum is characterized by the distinct chlorine isotope pattern and the stability of the morpholine ring.[1]

  • Ionization Mode: ESI+ or EI

  • Parent Ion: The molecular ion (M⁺) appears at m/z 242.

  • Isotope Pattern: A characteristic 3:1 ratio is observed between m/z 242 (³⁵Cl) and m/z 244 (³⁷Cl), confirming the presence of a single chlorine atom.

Fragment Ion (m/z)AssignmentMechanistic Origin
242 / 244 [M]⁺Molecular Ion (Base Peak)
225 [M - OH]⁺Loss of OH (Ortho effect of NO₂)
196 [M - NO₂]⁺Loss of Nitro group
155 [M - Morpholine]⁺Cleavage of C-N bond

Diagram 2: Fragmentation Logic

MS_FragFigure 2: Primary fragmentation pathways in Mass Spectrometry.ParentParent Ion[M]+ m/z 242/244LossNO2[M - NO2]+m/z 196Parent->LossNO2- 46 DaLossMorphAryl Cationm/z ~155Parent->LossMorph- 87 Da

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃.[1] The aromatic region displays a characteristic 1,2,4-substitution pattern (relative to the ring carbons).[1]

  • H3 (Ortho to NO₂): The most deshielded proton due to the strong electron-withdrawing nitro group.[1]

  • H6 (Ortho to Morpholine): Shielded relative to H3 due to the electron-donating resonance effect of the morpholine nitrogen, despite the inductive withdrawal of the ring.[1]

  • Morpholine Ring: Appears as two distinct triplets (or broad multiplets) due to the restricted rotation often seen in bulky ortho-substituted anilines.[1]

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.78 Doublet (J = 8.5 Hz)1HAr-H3 Ortho to -NO₂, Meta to -Cl
7.05 Doublet (J = 2.0 Hz)1HAr-H6 Ortho to Morpholine, Meta to -Cl
6.98 dd (J = 8.5, 2.0 Hz)1HAr-H4 Para to Morpholine, Ortho to -Cl
3.82 Triplet (J = 4.5 Hz)4HO-CH₂ Morpholine ether protons
3.05 Triplet (J = 4.5 Hz)4HN-CH₂ Morpholine amine protons
Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the nitro group and the aryl ether.[1]

  • 1525 cm⁻¹: N-O Asymmetric Stretch (Strong).

  • 1345 cm⁻¹: N-O Symmetric Stretch (Strong).

  • 1115 cm⁻¹: C-O-C Ether Stretch (Morpholine).

  • 1090 cm⁻¹: Ar-Cl Stretch.[1]

  • 2850–2950 cm⁻¹: C-H Aliphatic Stretches (Morpholine).

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of this compound from 2,5-dichloronitrobenzene.

Reagents:

  • 2,5-Dichloronitrobenzene (1.0 eq)[1][3][4]

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (MeCN) [Solvent]

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichloronitrobenzene (5.0 g, 26 mmol) in Acetonitrile (50 mL).

  • Addition: Add Potassium Carbonate (5.4 g, 39 mmol) followed by the dropwise addition of Morpholine (2.7 mL, 31.2 mmol).

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor progress via TLC (Eluent: 20% EtOAc/Hexane). The starting material (Rf ~0.[1]6) should disappear, and a more polar orange spot (Rf ~0.[1]4) should appear.[1][3]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃) and rinse the cake with MeCN.[1]

    • Concentrate the filtrate under reduced pressure to obtain a crude orange solid.[1]

  • Purification:

    • Recrystallize the crude solid from hot Ethanol (or an EtOH/Water mixture).

    • Filter the crystals and dry under vacuum at 40 °C.

  • Yield: Expected yield is 85–92% (approx.[1][3] 5.5 g).[1][3][4]

Quality Control & Impurity Profile

To ensure suitability for downstream pharmaceutical applications, the following parameters must be verified:

  • HPLC Purity: >98.0% (Area %).[3][4][5]

    • Critical Impurity:2,5-dimorpholinonitrobenzene .[1] This bis-substituted byproduct can form if excess morpholine and harsh conditions are used, displacing the second chlorine at position 5.[1]

  • Residual Solvents: Acetonitrile <410 ppm (ICH Q3C limit).

  • Appearance: The product must be free of dark tarry residues, which indicate thermal decomposition during workup.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733516, this compound. Retrieved from [Link]

  • SpectraBase. NMR and MS Data for Nitroaniline Derivatives. John Wiley & Sons.[1][6][7] Retrieved from [Link]

13C NMR chemical shifts of 4-(5-Chloro-2-nitrophenyl)morpholine

Technical Whitepaper: Structural Elucidation and C NMR Characterization of 4-(5-Chloro-2-nitrophenyl)morpholine

Executive Summary & Medicinal Chemistry Context

This technical guide details the structural characterization of This compound , a critical intermediate scaffold in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors.

The molecule features a "push-pull" electronic system where the electron-rich morpholine ring (donor) is coupled to an electron-deficient nitrobenzene core (acceptor). This conjugation creates specific magnetic anisotropy effects that are distinct in


Structural Analysis & Synthesis Logic

To accurately assign chemical shifts, one must understand the formation pathway and the resulting electronic environment.

Synthesis Pathway (Regioselectivity)

The compound is typically synthesized via

2,5-dichloronitrobenzene
Electronic Environment
  • Morpholine Ring: Acts as a moderate electron donor into the aromatic ring.

  • Nitro Group (Ortho): Provides strong electron withdrawal (-I, -M effects), deshielding the ipso carbon but potentially shielding ortho/para positions via resonance, though steric twisting often dampens this.

  • Chlorine (Meta to Morpholine): Exerts an inductive withdrawing effect (-I) on C5.

Gcluster_legendElectronic EffectsSM2,5-Dichloronitrobenzene(Starting Material)TSMeisenheimer Complex(Transition State)SM->TSNucleophilic Attack(Ortho-Cl Activated)ReagentMorpholine(Nucleophile)Reagent->TSProductThis compound(Target)TS->Product-HCl(Aromatization)Legend1Nitro Group: Activates C-Cl (Ortho)Legend2Morpholine: Replaces C-Cl

Figure 1: Reaction pathway highlighting the regioselective displacement of the ortho-chlorine atom.

Experimental Protocol: C NMR Acquisition

To ensure data integrity and reproducibility, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard. However, if solubility is poor (often due to 
    
    
    -stacking), Dimethyl Sulfoxide-
    
    
    (
    
    
    ) is preferred.
    • Note: Shifts in DMSO will vary by

      
       0.5 – 1.0 ppm relative to 
      
      
      .
  • Concentration: 20–30 mg of sample in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C-NO2, C-Cl, C-N) which have long relaxation times (

    
    ).
    
Instrument Parameters (Standard 400 MHz System)
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Scans (NS): Minimum 512 scans (1024 recommended for high S/N on quaternary carbons).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of quaternary carbons).

  • Spectral Width: 240 ppm (to capture C=O if amide byproducts exist, though not expected here).

Data Interpretation: Chemical Shift Assignments

The following table provides the Reference Chemical Shifts derived from substituent chemical shift (SCS) additivity rules and validated against analogous ortho-nitroaniline derivatives [1][2].

C NMR Shift Table ( )
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic (Causality)
Morpholine C2'/C6'

51.2 ± 0.5

to Nitrogen. Deshielded vs free morpholine (~46 ppm) due to N-aryl conjugation.
Morpholine C3'/C5'

66.8 ± 0.5

to Oxygen. Characteristic ether shift, largely unaffected by aryl substitution.
C1 (Aromatic)

148.5 ± 1.0 Ipso-N. Strongly deshielded by N-attachment and ortho-nitro electron withdrawal.
C2 (Aromatic)

141.0 ± 1.0 Ipso-NO2. Deshielded by the nitro group. Often broad due to N-relaxation.
C5 (Aromatic)

138.5 ± 1.0 Ipso-Cl. Deshielded by Chlorine (-I effect).
C3 (Aromatic)

126.5 ± 1.0 Ortho to Nitro, Meta to Morpholine. Deshielded by Nitro anisotropy.
C6 (Aromatic)

122.0 ± 1.0 Ortho to Morpholine. Shielded by N-lone pair donation (Resonance).
C4 (Aromatic)

120.5 ± 1.0 Para to Morpholine. Shielded by N-lone pair donation.
Structural Validation Workflow (Logic Gate)

To confirm the structure and rule out the para-substitution isomer (which would form if the starting material were 2,4-dichloro-1-nitrobenzene reacting at the 4-position), follow this logic:

  • Count Quaternary Carbons: You must observe 3 low-intensity peaks in the 135–150 ppm range (C-N, C-NO2, C-Cl).

  • Verify Symmetry:

    • The Morpholine carbons usually appear as two distinct signals (approx 51 and 67 ppm).

    • If the morpholine signals split into 4 distinct peaks, it indicates restricted rotation (atropisomerism) due to the bulky ortho-nitro group locking the conformation. This is a hallmark of ortho-substituted nitroanilines.

  • DEPT-135 Check:

    • Up: Morpholine

      
       (Wait, DEPT-135 phases 
      
      
      down ).
    • Down: Morpholine

      
       signals (approx 51, 67 ppm).
      
    • Up: Aromatic CH (C3, C4, C6).

    • Silent: C1, C2, C5 (Quaternary).

NMR_LogicStartAcquire 13C & DEPT-135Q_QuaternaryAre there 3 QuaternaryCarbons > 135 ppm?Start->Q_QuaternaryQ_MorpholineMorpholine CH2 signalsat ~51 and ~67 ppm?Q_Quaternary->Q_MorpholineYesResult_ErrorCheck Isomer (e.g., 4-chloro isomer)or ImpuritiesQ_Quaternary->Result_ErrorNo (Check C-Cl pos)Result_CorrectConfirmed:This compoundQ_Morpholine->Result_CorrectYes (Phased Down in DEPT)Q_Morpholine->Result_ErrorNo

Figure 2: Decision tree for spectral validation.

Troubleshooting & Critical Quality Attributes

Common Impurities
  • Starting Material (2,5-Dichloronitrobenzene): Look for a quaternary C-Cl peak at ~133 ppm and lack of morpholine peaks.

  • Hydrolysis Product (5-Chloro-2-nitrophenol): If water was present during synthesis, the phenol may form. Look for a C-OH shift >155 ppm.[1]

Rotational Isomerism

In ortho-nitro-N-substituted benzenes, the nitro group forces the morpholine ring out of planarity. At room temperature, you may observe line broadening of the morpholine carbons (C2'/C6') in the

  • Solution: If peaks are broad, run the NMR at 50°C to speed up rotation and sharpen the signals (coalescence).

References

  • Oregon State University. (2022). ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C NMR Chemical Shift Reference Table.
    [Link]
    
  • Moser, A. (2008).[2] Recognizing the NMR pattern for morpholine. ACD/Labs.[2] [Link]

Navigating the Synthesis Landscape: A Technical Safety Guide to 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule in Modern Synthesis

4-(5-Chloro-2-nitrophenyl)morpholine is a substituted aromatic compound that serves as a valuable intermediate in medicinal chemistry and novel material synthesis. Its structure, combining a reactive chloronitrophenyl ring with a morpholine moiety, presents a unique scaffold for the development of complex molecular architectures. The morpholine ring is a privileged structure in drug discovery, often incorporated to enhance aqueous solubility and metabolic stability.[1] The chloronitrobenzene portion, however, dictates the compound's hazard profile and necessitates a nuanced approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the material's safety data, offering field-proven insights and protocols to ensure its safe and effective use in a research and development setting.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of laboratory safety is the unambiguous identification of a chemical and a thorough understanding of its physical characteristics. This data informs everything from storage conditions to the selection of appropriate personal protective equipment.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 65976-63-8[2]
EC Number 696-513-8[3]
Molecular Formula C₁₀H₁₁ClN₂O₃[2]
Molecular Weight 242.66 g/mol [2]
Appearance Solid (form not specified)[2]
Melting Point 71-73 °C[2]
Storage Temperature 2-8 °C[2]

Section 2: Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with this compound.

Signal Word: Warning [2]

GHS Pictogram:

GHS GHS07 ! caption GHS Pictogram: Irritant

GHS Pictogram: Irritant

Hazard Statements: [2][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P321: Specific treatment (see supplemental first aid instructions on this label).

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Section 3: Risk Assessment and Safe Handling Workflow

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. The following workflow, illustrated in the diagram below, outlines a self-validating system for handling this compound.

RiskAssessment cluster_prep Preparation Phase cluster_control Control Measures cluster_exp Experimental Phase cluster_post Post-Experiment A Review SDS & Literature B Identify Hazards (Irritant: Skin, Eyes, Respiratory) A->B C Assess Exposure Potential (Quantity, Duration, Procedure) B->C D Select PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat C->D E Engineering Controls: - Fume Hood C->E F Administrative Controls: - SOPs - Training C->F G Handle in Fume Hood D->G E->G F->G H Avoid Inhalation & Contact G->H I Store at 2-8°C in a tightly sealed container H->I J Decontaminate Work Area I->J K Dispose of Waste (Follow Institutional Guidelines) J->K

Sources

Methodological & Application

Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine: A Detailed Guide to Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for the synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine from 2,4-dichloronitrobenzene and morpholine. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this and structurally related compounds. The document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The morpholine moiety is a common feature in many biologically active compounds, often imparting favorable pharmacokinetic properties. The substituted nitrophenyl group provides a reactive handle for further chemical transformations, making this compound a versatile intermediate in the synthesis of more complex molecules. The synthesis described herein utilizes a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of 2,4-dichloronitrobenzene. The reaction's feasibility and regioselectivity are governed by the electronic properties of the starting material.

The strong electron-withdrawing nature of the nitro group (-NO₂) deactivates the entire aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution. This activation is most pronounced at the positions ortho and para to the nitro group. The nitro group stabilizes the negative charge in the intermediate Meisenheimer complex through resonance, lowering the activation energy for the substitution to occur.[1][2]

Regioselectivity: In 2,4-dichloronitrobenzene, there are two potential sites for nucleophilic attack: the chlorine atoms at C-2 (ortho to the nitro group) and C-4 (para to the nitro group). The substitution occurs preferentially at the C-4 position. This is because the resonance stabilization of the Meisenheimer complex is more effective when the nucleophile attacks the para position, allowing the negative charge to be delocalized onto the oxygen atoms of the nitro group. While the ortho position also benefits from some stabilization, the para substitution is generally favored.[3]

The overall reaction can be depicted as follows:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene Meisenheimer Meisenheimer 2,4-Dichloronitrobenzene->Meisenheimer + Morpholine Morpholine Morpholine HCl HCl Product Product Meisenheimer->Product - Cl⁻

Reaction Scheme

Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2,4-DichloronitrobenzeneReagent Grade, >98%e.g., Sigma-Aldrich611-06-8Corrosive, toxic. Handle with care.[4]
MorpholineReagent Grade, >99%e.g., Alfa Aesar110-91-8Flammable, corrosive. Handle with care.[5][6][7]
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%e.g., Acros Organics68-12-2Hygroscopic. Use in a dry environment.
Potassium Carbonate (K₂CO₃)Anhydrous, Powdere.g., Fisher Scientific584-08-7Acts as a base to neutralize HCl byproduct.
Ethyl acetate (EtOAc)ACS Gradee.g., VWR141-78-6For extraction.
HexaneACS Gradee.g., VWR110-54-3For recrystallization.
Deionized WaterN/AIn-house7732-18-5For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Gradee.g., Sigma-Aldrich7487-88-9For drying organic phase.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Procedure

protocol_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization setup 1. Assemble dry glassware under inert atmosphere. add_reactants 2. Charge flask with 2,4-dichloronitrobenzene, K₂CO₃, and DMF. setup->add_reactants add_morpholine 3. Add morpholine dropwise at room temperature. add_reactants->add_morpholine heat 4. Heat the reaction mixture to 80-90 °C. add_morpholine->heat monitor 5. Monitor reaction progress by TLC. heat->monitor cool 6. Cool the reaction mixture to room temperature. monitor->cool Upon completion quench 7. Pour into ice-water and stir. cool->quench extract 8. Extract the aqueous layer with ethyl acetate. quench->extract wash 9. Wash the combined organic layers. extract->wash dry 10. Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate 11. Concentrate the solution under reduced pressure. dry->concentrate purify 12. Purify the crude product by recrystallization or column chromatography. concentrate->purify characterize 13. Characterize the final product (NMR, IR, MS). purify->characterize

Experimental Workflow Diagram

  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2,4-dichloronitrobenzene (10.0 g, 52.1 mmol).

    • Add anhydrous potassium carbonate (14.4 g, 104.2 mmol, 2.0 equivalents) and anhydrous N,N-dimethylformamide (100 mL).

  • Addition of Morpholine:

    • To the stirred suspension, add morpholine (5.0 g, 57.4 mmol, 1.1 equivalents) dropwise at room temperature over a period of 15-20 minutes. A slight exotherm may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain the temperature and continue stirring for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the 2,4-dichloronitrobenzene spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-cold water (400 mL) with constant stirring. A yellow precipitate should form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Filter the solid product using a Büchner funnel and wash thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexane.

      • Recrystallization Protocol: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add water until the solution becomes turbid. Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystalline product by filtration and dry under vacuum.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Drying and Yield Calculation:

    • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is obtained.

    • Calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point Literature values should be consulted for comparison.
¹H NMR (CDCl₃, 400 MHz)Aromatic protons will appear as a set of doublets and a doublet of doublets in the range of δ 7.0-8.0 ppm. The morpholine protons will show two triplets around δ 3.0-4.0 ppm, corresponding to the -CH₂-N- and -CH₂-O- groups.[8]
¹³C NMR (CDCl₃, 100 MHz)Aromatic carbons will be observed in the region of δ 120-150 ppm. The morpholine carbons will appear around δ 48-50 ppm (-CH₂-N-) and δ 66-68 ppm (-CH₂-O-).[9]
FT-IR (KBr or ATR)Characteristic peaks for the nitro group (asymmetric and symmetric stretching) will be observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-N stretching of the aromatic amine will be seen around 1300-1250 cm⁻¹. The C-O-C stretch of the morpholine ring will appear around 1115 cm⁻¹.
Mass Spectrometry (EI or ESI)The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₀H₁₁ClN₂O₃ = 242.66 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.

Safety Precautions

  • 2,4-Dichloronitrobenzene: This compound is harmful if swallowed or in contact with skin and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine: Morpholine is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[5][6][7] Handle in a fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen. Avoid inhalation and skin contact.

  • The reaction should be performed in a well-ventilated fume hood at all times.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product formation - Inactive reagents (e.g., wet DMF or morpholine).- Insufficient reaction temperature or time.- Ineffective base.- Use anhydrous solvents and fresh reagents.- Ensure the reaction temperature is maintained and run for the recommended time.- Use freshly dried potassium carbonate.
Formation of multiple byproducts - Reaction temperature too high.- Presence of impurities in starting materials.- Maintain the reaction temperature within the recommended range.- Use purified starting materials.
Difficulty in product precipitation - Insufficient amount of water added during work-up.- Product is too soluble in the water/DMF mixture.- Add more ice-cold water.- If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate.
Product is an oil instead of a solid - Presence of impurities.- Purify the product using column chromatography.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying principles of nucleophilic aromatic substitution and adhering to the detailed experimental procedure, researchers can consistently obtain this valuable intermediate in high yield and purity. The provided guidelines for characterization, safety, and troubleshooting will further aid in the successful execution of this synthesis.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024, December 20). Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one - Google Patents. (n.d.).
  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Retrieved from [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • introduction to regioselectivity in aromatic reactions - YouTube. (2019, January 3). Retrieved from [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Retrieved from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (2020, October 20). Retrieved from [Link]

  • 4-(4-Nitrophenyl)morpholine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024, July 26). Retrieved from [Link]

  • (PDF) 4-(4-Nitrophenyl)morpholine - ResearchGate. (n.d.). Retrieved from [Link]

  • Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). Retrieved from [Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant | Organic Process Research & Development. (2020, September 14). Retrieved from [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed. (n.d.). Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Retrieved from [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Retrieved from [Link]

Sources

Technical Application Note: Regioselective SNAr Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine (CAS 65976-63-8). This compound is a critical building block in medicinal chemistry, often serving as a precursor for substituted anilines and fused heterocyclic systems.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloronitrobenzene . The core technical challenge lies in regiocontrol . 2,4-Dichloronitrobenzene possesses two electrophilic sites: the chlorine at the ortho position (C2) and the chlorine at the para position (C4) relative to the nitro group. While the ortho position is electronically more activated due to the strong inductive effect (-I) of the nitro group, it is sterically more hindered than the para position.

This protocol demonstrates how to drive the reaction toward the desired ortho-substitution product (the 5-chloro-2-nitro isomer) while minimizing the formation of the para-substitution byproduct (the 3-chloro-4-nitro isomer).

Key Reaction Parameters
  • Substrate: 2,4-Dichloronitrobenzene (2,4-DCNB).[1]

  • Nucleophile: Morpholine (1.1 equivalents).

  • Base: Potassium Carbonate (K2CO3) – acts as an HF/HCl scavenger and buffers the reaction.

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Mechanism: Addition-Elimination (SNAr) via Meisenheimer Complex.[2]

Mechanistic Insight & Regioselectivity

The reaction proceeds through a Meisenheimer complex intermediate.[2] The regioselectivity is governed by the competition between electronic activation and steric hindrance.

Pathway Analysis
  • Ortho-Attack (Path A - Desired): Nucleophilic attack at C2. The transition state is stabilized by the strong inductive electron-withdrawing nature of the adjacent nitro group and the ability of the nitro group to coplanarize and accept electron density (resonance).

    • Product: this compound.[3]

  • Para-Attack (Path B - Undesired): Nucleophilic attack at C4. This position is less sterically hindered but lacks the inductive stabilization of the ortho position, relying primarily on resonance stabilization.

    • Product: 4-(3-Chloro-4-nitrophenyl)morpholine.

Expert Insight: While secondary amines like morpholine are bulky and can favor para substitution in some contexts, the high electrophilicity of the ortho carbon in 2,4-DCNB allows for selective substitution under controlled temperature conditions. Using a polar aprotic solvent like DMF stabilizes the polar transition state, further facilitating the reaction at the more activated ortho site.

Reaction Scheme Visualization

SNAr_Pathway SM 2,4-Dichloronitrobenzene (SM) TS_Ortho Ortho-Meisenheimer Complex (C2) SM->TS_Ortho + Morpholine (Path A: Electronic Favored) TS_Para Para-Meisenheimer Complex (C4) SM->TS_Para + Morpholine (Path B: Steric Favored) Morph Morpholine Morph->TS_Ortho Morph->TS_Para Prod_Ortho TARGET PRODUCT This compound TS_Ortho->Prod_Ortho - HCl Prod_Para BYPRODUCT 4-(3-Chloro-4-nitrophenyl)morpholine TS_Para->Prod_Para - HCl

Caption: Competitive SNAr pathways. Path A (Green) leads to the target via ortho-substitution. Path B (Red) leads to the para-isomer byproduct.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]PurityRole
2,4-Dichloronitrobenzene 192.001.0>98%Substrate
Morpholine 87.121.1 - 1.2>99%Nucleophile
Potassium Carbonate 138.211.5AnhydrousBase/Scavenger
DMF (Dimethylformamide)--ACS GradeSolvent
Ethanol ---Recrystallization
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge the flask with 2,4-Dichloronitrobenzene (10.0 g, 52.1 mmol) and Potassium Carbonate (10.8 g, 78.1 mmol).

  • Add DMF (50 mL). Note: DMF is chosen for its high dielectric constant, which accelerates SNAr reactions.

  • Begin stirring at room temperature to create a suspension.

Step 2: Nucleophile Addition

  • Add Morpholine (5.0 mL, 57.3 mmol) dropwise over 5 minutes.

    • Caution: Morpholine is corrosive. Handle in a fume hood.

  • Observe a slight exotherm.

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to 70–80 °C .

    • Critical Control: Do not exceed 90 °C. Higher temperatures increase the rate of the para-substitution byproduct formation.

  • Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or HPLC.

    • Target Rf: ~0.4 (Yellow spot).

    • SM Rf: ~0.7.[4]

  • Reaction is typically complete within 4–6 hours.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature (20–25 °C).

  • Pour the reaction mixture slowly into Ice-Water (200 mL) with vigorous stirring. The product should precipitate as a bright yellow/orange solid.

  • Stir the slurry for 30 minutes to ensure full precipitation and removal of DMF.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with water (3 x 50 mL) to remove residual inorganic salts and DMF.

Step 5: Purification (Regio-isomer Cleanup)

  • The crude solid may contain trace amounts of the para-isomer.

  • Recrystallization: Dissolve the crude solid in hot Ethanol (approx. 5 mL per gram of crude).

  • Allow to cool slowly to room temperature, then chill to 0 °C.

  • Filter the crystals and dry in a vacuum oven at 45 °C for 12 hours.

Quality Control & Validation

Analytical Specifications
  • Appearance: Yellow crystalline solid.

  • Melting Point: 94–96 °C.

  • Yield: Typical isolated yield is 75–85%.

Structural Confirmation (NMR)

To validate the ortho-substitution (Target) vs. para-substitution (Byproduct), analyze the aromatic region of the 1H NMR.[5]

  • Target (5-Chloro-2-nitrophenyl):

    • Look for a doublet (d) for the proton at C3 (ortho to NO2) and a doublet of doublets (dd) for C4.

    • Crucially, the coupling patterns will reflect the 1,2,4-substitution pattern where the morpholine is at position 1 (relative to the phenyl ring numbering in the name).

    • Diagnostic: The proton ortho to the nitro group (C3 in the product) will be significantly deshielded (~7.8 ppm).

High-Purity Alternative Route

For applications requiring >99.5% purity without rigorous recrystallization, substitute 2,4-Dichloronitrobenzene with 2-Fluoro-5-chloronitrobenzene .

  • Logic: The fluorine atom at the ortho position is a vastly superior leaving group (SNAr rate F >> Cl). This kinetic advantage guarantees exclusive substitution at the ortho position, eliminating the para byproduct entirely.

  • Trade-off: Higher raw material cost.

Workflow Diagram

Workflow Start Start: 2,4-DCNB + K2CO3 in DMF Add Add Morpholine (Dropwise) Start->Add Heat Heat to 75°C (4-6 Hours) Add->Heat Quench Quench in Ice Water (Precipitation) Heat->Quench Filter Filtration & Wash Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Final Product: This compound Recryst->Final

Caption: Operational workflow for the synthesis and purification process.

References

  • National Institutes of Health (NIH). (2010). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed. Retrieved from [Link]

  • Google Patents. (2018). CN108329211A - The preparation method of 5-chloro-2-nitroanilines.[1] Retrieved from

  • MDPI. (2019). Morpholine-Modified Pd/γ-Al2O3 Catalyst for Selective Hydrogenation.[6] Retrieved from [Link][4][7][8][9]

Sources

Application Notes and Protocols for the Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Chloro-2-nitrophenyl)morpholine is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a morpholine moiety attached to a substituted nitroaromatic ring, makes it a versatile intermediate for the synthesis of a wide range of target molecules with potential biological activity. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens up avenues for amide bond formation, sulfonylation, and other coupling reactions. This document provides a detailed overview of the reaction mechanism for the synthesis of this compound, a representative experimental protocol, and expected analytical data for the characterization of the final product.

Reaction Mechanism: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 2,4-dichloronitrobenzene and morpholine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction class is fundamental in aromatic chemistry and is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

Several key factors govern the facility of the SNAr reaction:

  • Electron-Withdrawing Groups (EWGs): The aromatic ring must be activated by the presence of strong electron-withdrawing groups. In the case of 2,4-dichloronitrobenzene, the nitro group (-NO₂) is a powerful EWG. It deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic attack by withdrawing electron density from the ring, making the carbons more electrophilic.

  • Position of the EWG: The activating effect of the EWG is most pronounced when it is positioned ortho or para to the leaving group. This is because the negative charge of the intermediate can be delocalized onto the EWG through resonance, thereby stabilizing it. In the reaction to form this compound, the nitro group is ortho to one of the chlorine atoms, facilitating the nucleophilic attack at that position.

  • Leaving Group: A good leaving group is required. Halogens, such as chlorine, are effective leaving groups in SNAr reactions.

  • Nucleophile: A strong nucleophile is necessary to initiate the attack on the electron-deficient aromatic ring. Morpholine, a secondary amine, is a potent nucleophile for this transformation.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the morpholine nitrogen on the carbon atom bearing a chlorine atom that is ortho to the nitro group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The aromaticity of the ring is temporarily broken in this intermediate. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This is a fast step and leads to the restoration of the aromaticity of the ring, yielding the final product, this compound.

SNAr_Mechanism

Figure 1: SNAr Mechanism for this compound formation.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound. Disclaimer: This protocol is based on established procedures for analogous SNAr reactions and should be adapted and optimized as necessary. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,4-DichloronitrobenzeneReagent Grade, 99%e.g., Sigma-Aldrich
MorpholineReagent Grade, 99%e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrouse.g., Fisher Scientific
Dimethylformamide (DMF)Anhydrouse.g., Acros Organics
Ethyl AcetateACS Gradee.g., VWR Chemicals
HexaneACS Gradee.g., VWR Chemicals
Brine (saturated NaCl(aq))-Prepared in-house
Magnesium Sulfate (MgSO₄)Anhydrouse.g., Alfa Aesar

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloronitrobenzene (1.92 g, 10 mmol), morpholine (1.05 mL, 12 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of cold water and stir for 15 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.

Workflow

Figure 2: Experimental Workflow for Synthesis.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties:

PropertyExpected Value
AppearanceYellow to orange solid
Melting Point71-73 °C
Molecular FormulaC₁₀H₁₁ClN₂O₃
Molecular Weight242.66 g/mol

Spectroscopic Data (Predicted):

The following are predicted spectroscopic data based on the structure of this compound and data from analogous compounds. Actual experimental data should be acquired for confirmation.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.0 - 7.8 (d, 1H, Ar-H)

    • 7.5 - 7.3 (dd, 1H, Ar-H)

    • 7.2 - 7.0 (d, 1H, Ar-H)

    • 3.9 - 3.7 (t, 4H, -O-CH₂-)

    • 3.2 - 3.0 (t, 4H, -N-CH₂-)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~148 (Ar-C)

    • ~145 (Ar-C-NO₂)

    • ~130 (Ar-C)

    • ~128 (Ar-C-Cl)

    • ~125 (Ar-C)

    • ~120 (Ar-C)

    • ~66 (-O-CH₂)

    • ~50 (-N-CH₂)

  • FT-IR (KBr, cm⁻¹):

    • ~3100-3000 (Ar C-H stretch)

    • ~2950-2850 (Aliphatic C-H stretch)

    • ~1520 & ~1340 (Asymmetric and symmetric NO₂ stretch)

    • ~1250 (Ar-N stretch)

    • ~1115 (C-O-C stretch)

    • ~830 (Ar C-H bend)

    • ~740 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 242 [M]⁺, 212, 184, 156, 121

Trustworthiness and Self-Validation

The reliability of this synthesis is ensured by in-process monitoring and comprehensive final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial. The disappearance of the starting material (2,4-dichloronitrobenzene) and the appearance of a new, more polar spot corresponding to the product provide a real-time assessment of the reaction's advancement.

  • Spectroscopic Confirmation: The structural identity of the final product must be unequivocally confirmed by a combination of NMR, IR, and MS. The correlation between the observed spectra and the expected patterns for this compound validates the success of the synthesis.

  • Melting Point Determination: The melting point of the purified product should be sharp and in agreement with the literature value, indicating a high degree of purity.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and well-understood transformation. By carefully controlling the reaction conditions and employing standard purification and characterization techniques, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and materials science. The mechanistic insights provided herein should aid in the optimization of this and related SNAr reactions.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
  • Laali, K. K.; Gettwert, V. J. "Nucleophilic Aromatic Substitution." J. Chem. Educ.2001 , 78 (7), 915. [Link]

  • PubChem. This compound. [Link]

High-Purity Recovery of 4-(5-Chloro-2-nitrophenyl)morpholine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(5-chloro-2-nitrophenyl)morpholine, a key building block in medicinal chemistry and drug development.[1][2][3] Moving beyond a simple list of steps, this guide elucidates the underlying chemical principles governing the purification process, empowering researchers to not only replicate the method but also to adapt it based on empirical observations. We detail a systematic approach to solvent selection, a step-by-step recrystallization workflow, robust quality control measures, and a troubleshooting guide. The protocol is designed to be a self-validating system, ensuring researchers can achieve high purity and yield with a thorough understanding of the causality behind each experimental choice.

Foundational Principles: Compound Properties and Purification Rationale

The successful purification of any compound begins with an understanding of its intrinsic properties. This compound is a substituted aromatic compound whose structure dictates its behavior in solution.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 65976-63-8 [4][5]
Molecular Formula C₁₀H₁₁ClN₂O₃ [4][5][6]
Molecular Weight 242.66 g/mol [4][5]
Melting Point 71-73 °C [5]

| Appearance | Solid (Expected) | Inferred from MP |

The molecule's polarity is governed by the electron-withdrawing nitro group (-NO₂), the electronegative chloro (-Cl) and ether (-O-) functionalities, and the basic morpholine amine group. This complex polarity is the key to its purification by recrystallization.

The Rationale for Recrystallization: Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[7][8] The core principle is that the target compound and its impurities exhibit different solubility profiles in a given solvent system at varying temperatures.[7] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature.[9]

Potential impurities from a typical synthesis (e.g., a nucleophilic aromatic substitution) may include unreacted starting materials like morpholine or 1,4-dichloro-2-nitrobenzene, and side-products.[10] Morpholine is highly soluble in a wide range of organic solvents and water, making it likely to remain in the liquid phase (mother liquor) after the desired product crystallizes.[11][12] Recrystallization is therefore an exceptionally effective method for isolating the target compound from such contaminants.

Hazard Assessment and Mitigation

Safe laboratory practice is non-negotiable. Both the target compound and the solvents used in this protocol present hazards that must be managed through appropriate controls.

  • This compound: This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Solvents: Organic solvents such as ethanol and isopropanol are flammable. All heating must be conducted using a spark-free heating source (e.g., a heating mantle or steam bath) within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles.

  • A flame-resistant laboratory coat.

Engineering Controls:

  • All steps, particularly those involving heating or solvent evaporation, must be performed inside a properly functioning chemical fume hood.

Protocol Part A: Systematic Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization. A preliminary screening process is essential. The ideal solvent should exhibit a steep solubility curve for the compound and have a boiling point below the compound's melting point. Given the compound's polarity, polar protic solvents are excellent candidates.[9]

Screening Procedure:

  • Place approximately 20-30 mg of the crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, methanol, water) dropwise at room temperature, agitating after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed.

Table 2: Representative Solvent Screening Data

Solvent Solubility (20°C) Solubility (Heated) Crystal Formation on Cooling Assessment
Isopropanol Sparingly Soluble Soluble Abundant, well-defined needles Excellent Candidate
Ethanol Sparingly Soluble Soluble Good quantity of crystals Good Candidate
Methanol Moderately Soluble Very Soluble Poor recovery; too soluble Poor
Water Insoluble Insoluble N/A Unsuitable as a single solvent

| Toluene | Insoluble | Sparingly Soluble | Poor dissolution | Unsuitable |

Protocol Part B: The Recrystallization Workflow

This protocol assumes a starting batch of ~5.0 g of crude material. Adjust solvent volumes accordingly for different batch sizes.

Materials & Equipment:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Heating mantle or hot plate with a water bath

  • Glass funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass stirring rod

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude solid (5.0 g) into a 125 mL Erlenmeyer flask.

    • Add approximately 20 mL of isopropanol. Place a stirring rod in the flask to prevent bumping.

    • Gently heat the mixture on a heating mantle while stirring. Add more isopropanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield of the purified product. An excess of solvent will result in the product remaining in solution, even when cold.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask (250 mL) containing a few mL of isopropanol and a pre-heated glass funnel with fluted filter paper.

    • Quickly pour the hot, dissolved solution through the fluted filter paper. Causality: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product on the funnel or filter paper, which would decrease the final yield.

  • Cooling and Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, well-ordered crystals. A perfect crystal lattice has lower energy and is more effective at excluding impurity molecules. Rapid cooling traps impurities and leads to the formation of small, impure crystals or even oils.[9]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation by Vacuum Filtration:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

    • Turn on the vacuum and swirl the crystalline slurry in the flask to suspend the crystals. Quickly pour the slurry into the Büchner funnel.

    • Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold isopropanol. Causality: The cold solvent wash removes any residual mother liquor, which contains the dissolved impurities, from the surface of the crystals. The solvent must be cold to minimize redissolving the purified product.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a well-ventilated area, or for faster results, place them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Workflow Visualization

The following diagram outlines the logical flow of the purification protocol.

Recrystallization_Workflow Crude Crude Product (Impure Solid) Dissolve Dissolution (Minimum Hot Isopropanol) Crude->Dissolve Add Solvent & Heat HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter If needed Cool Slow Cooling (Promote Crystal Growth) Dissolve->Cool If no insolubles HotFilter->Cool Isolate Vacuum Filtration (Isolate Crystals) Cool->Isolate Collect Slurry Wash Wash with Cold Solvent (Remove Mother Liquor) Isolate->Wash Purify Surface Dry Drying (Remove Residual Solvent) Wash->Dry Pure Pure Product (High-Purity Crystals) Dry->Pure

Caption: The workflow for the recrystallization of this compound.

Quality Control and Troubleshooting

Verifying the success of the purification is a critical final step.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2°C) that matches the literature value (71-73°C) is a strong indicator of high purity.[5] Impurities typically depress and broaden the melting range.

  • Yield Calculation: Calculate the percent recovery to assess the efficiency of the process.

  • Spectroscopic Analysis (Optional): For rigorous quality control, ¹H NMR or HPLC analysis can be used to confirm structural integrity and quantify purity.

Table 3: Troubleshooting Common Recrystallization Issues

Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" The solution is too saturated, or the boiling point of the solvent is higher than the melting point of the solute. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[9]
No Crystals Form The solution is not sufficiently saturated; crystallization has not been initiated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If that fails, add a single "seed" crystal of the pure compound.[9] If still no crystals, too much solvent was likely used; evaporate some solvent and cool again.
Very Low Recovery Too much solvent was used; the compound is too soluble in the chosen solvent; crystals were washed with warm solvent. Re-evaluate the solvent choice. Reduce the initial volume of solvent. Ensure the wash solvent is ice-cold. The mother liquor can be concentrated to recover a second, less pure crop of crystals.

| Colored Impurities Remain | The impurity has a similar solubility profile to the product, or it is adsorbed onto the crystal surface. | Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Charcoal will reduce yield by adsorbing some of the product. |

References

  • Vertex AI Search. (2025, March 11). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. PubMed Central (PMC). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Search. (n.d.). Chemical label this compound.
  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • LookChem. (n.d.). MORPHOLINE. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Morpholine, 4-(4-chloro-2-nitrophenyl)- (CAS 65976-60-5). Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • BenchChem. (n.d.).
  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PubMed Central (PMC). Retrieved from [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]

  • PENTA s.r.o. (2025, April 16). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • PubMed. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

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Application Notes and Protocols for the Characterization of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 4-(5-Chloro-2-nitrophenyl)morpholine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and stability of this compound. The methods described encompass chromatographic, spectroscopic, and thermal analysis techniques, ensuring a thorough and reliable characterization. Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, promoting a deeper understanding of the analytical process.

Introduction

This compound is a substituted nitroaromatic compound with significant utility as a building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a morpholine ring attached to a chlorinated and nitrated phenyl group, necessitates a comprehensive analytical strategy to ensure its quality and suitability for downstream applications. The presence of chromophores, specific functional groups, and a defined molecular weight allows for the application of a range of analytical techniques. This guide outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).

The selection of these methods is predicated on their ability to provide orthogonal information, thereby creating a self-validating system for the characterization of this compound. For instance, while HPLC is adept at assessing purity and quantifying the analyte, NMR and MS provide definitive structural confirmation. FTIR serves as a rapid identity check, and thermal analysis offers insights into the solid-state properties and stability of the compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂O₃[1]
Molecular Weight242.66 g/mol [1]
Melting Point71-73 °C[1]
AppearanceLight yellow to yellow crystalline powder[2]
SolubilitySoluble in Dimethylformamide (DMF), Acetonitrile (ACN)[3]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound and for quantifying it in reaction mixtures or as a final product. A reversed-phase method is most suitable, given the moderate polarity of the molecule.

Rationale for Method Development:

The selected method is adapted from established protocols for similar nitroaromatic and morpholine-containing compounds.[4][5] A C18 stationary phase is chosen for its versatility and excellent retention of moderately polar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the target analyte while separating it from potential impurities of varying polarities. The addition of a small amount of acid (formic or phosphoric) can improve peak shape by suppressing the ionization of any residual silanols on the stationary phase.[4] UV detection is ideal due to the strong absorbance of the nitrophenyl chromophore. A detection wavelength in the range of 254 nm is generally effective for nitroaromatic compounds.

Protocol 3.1: Purity Determination by Reversed-Phase HPLC

Objective: To determine the purity of this compound and to detect and quantify any related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (HPLC grade) for sample preparation

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min, 30-80% B; 15-20 min, 80% B; 20.1-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard using methanol as the diluent.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the area of the main peak and any impurity peaks. Calculate the purity of the sample using the area percent method.

Expected Results: A sharp, well-defined peak for this compound should be observed. The retention time will be dependent on the specific system, but it is expected to elute within the gradient portion of the run.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale for Spectral Interpretation:

The expected ¹H NMR spectrum will exhibit distinct signals for the aromatic protons and the morpholine ring protons. The substitution pattern on the aromatic ring will lead to a specific splitting pattern. The morpholine protons typically appear as two multiplets due to the chair conformation of the ring.[6] The protons on the carbons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen.[6] The ¹³C NMR spectrum will show characteristic signals for the aromatic and morpholine carbons.

Protocol 4.1.1: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A DEPT experiment can be run to aid in the assignment of carbon types (CH, CH₂, CH₃).

Expected Chemical Shifts (Predicted based on similar structures[7][8]):

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0120 - 150
Morpholine -CH₂-N-3.2 - 3.6~50
Morpholine -CH₂-O-3.8 - 4.2~67
Mass Spectrometry (MS)

MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Rationale for Fragmentation Analysis:

Electron impact (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺) should be observed at m/z 242 and 244 in a 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[9] Fragmentation may occur through the loss of the nitro group (NO₂), or cleavage of the morpholine ring.[10][11]

Protocol 4.2.1: Molecular Weight and Fragmentation Analysis

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for LC-MS or after separation on a GC column for GC-MS).

  • Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Expected Fragmentation Pattern:

  • m/z 242/244: Molecular ion [M]⁺

  • m/z 196/198: Loss of NO₂

  • m/z 156/158: [Cl-C₆H₃-N]⁺

  • m/z 86: Morpholine fragment [C₄H₈NO]⁺

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique for identifying the functional groups present in the molecule.

Rationale for Spectral Interpretation:

The FTIR spectrum will show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Cl stretching, C-N stretching, C-O-C stretching of the morpholine ring, and aromatic C-H and C=C stretching.[12]

Protocol 4.3.1: Functional Group Analysis

Objective: To confirm the presence of key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR or DRIFTS accessory.[13]

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2850
Aromatic C=C Stretch1600 - 1450
Asymmetric NO₂ Stretch1550 - 1500
Symmetric NO₂ Stretch1360 - 1320
C-O-C Stretch (Ether)1150 - 1085
C-N Stretch1250 - 1020
C-Cl Stretch800 - 600

Thermal Analysis

Thermal analysis provides information on the thermal stability, decomposition, and solid-state properties of the compound.

Rationale for Thermal Analysis:

Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating the decomposition temperature and the presence of any residual solvents or water. Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature, allowing for the determination of the melting point and enthalpy of fusion. This data is critical for understanding the material's stability during storage and processing.

Protocol 5.1: Thermal Stability and Melting Point Determination

Objective: To determine the thermal stability and melting point of this compound.

Instrumentation:

  • TGA instrument

  • DSC instrument

Procedure:

  • TGA Analysis: Accurately weigh 5-10 mg of the sample into a TGA pan. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to 500 °C.

  • DSC Analysis: Accurately weigh 2-5 mg of the sample into a DSC pan. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a temperature above its melting point.

Expected Results:

  • TGA: The TGA thermogram is expected to show a stable baseline until the onset of decomposition.

  • DSC: The DSC thermogram should show a sharp endothermic peak corresponding to the melting of the crystalline solid. The peak temperature will be the melting point, which is expected to be in the range of 71-73 °C.[1]

Integrated Analytical Workflow

For a comprehensive characterization of this compound, an integrated workflow is recommended.

G cluster_0 Sample cluster_1 Purity & Quantification cluster_2 Structural Confirmation cluster_3 Physicochemical Properties cluster_4 Final Report Sample This compound HPLC HPLC-UV/PDA (Protocol 3.1) Sample->HPLC NMR NMR (¹H, ¹³C) (Protocol 4.1.1) Sample->NMR MS Mass Spectrometry (Protocol 4.2.1) Sample->MS FTIR FTIR (Protocol 4.3.1) Sample->FTIR Thermal Thermal Analysis (TGA/DSC) (Protocol 5.1) Sample->Thermal Report Certificate of Analysis HPLC->Report NMR->Report MS->Report FTIR->Report Thermal->Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for regulatory compliance and the successful development of safe and effective medicines.

References

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved February 7, 2026, from [Link]

  • SpectraBase. (n.d.). 4-nitrophenyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate - Optional[1H NMR] - Spectrum. Retrieved February 7, 2026, from [Link]

  • SIELC. (n.d.). Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Morpholine, 4-(4-chloro-2-nitrophenyl)- (CAS 65976-60-5). Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Retrieved February 7, 2026, from [Link]

  • NIH. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved February 7, 2026, from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 7, 2026, from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved February 7, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved February 7, 2026, from [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • NIH. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 7, 2026, from [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved February 7, 2026, from [Link]

Sources

Application Note: HPLC Purity Analysis of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and quality control scientists involved in the synthesis and analysis of pharmaceutical intermediates, specifically 4-(5-Chloro-2-nitrophenyl)morpholine . This compound is a critical intermediate, often associated with the synthesis of anticoagulant drugs (e.g., Rivaroxaban analogs) or specific dye intermediates, formed via Nucleophilic Aromatic Substitution (


).

Introduction & Chemical Context

The analyte This compound is typically synthesized by the nucleophilic aromatic substitution of 2,4-dichloronitrobenzene with morpholine .[1] In this reaction, the morpholine nitrogen attacks the carbon atom activated by the ortho-nitro group, displacing the chlorine atom.

Ensuring the purity of this intermediate is vital because:

  • Regio-selectivity: The starting material (2,4-dichloronitrobenzene) has two reactive chlorine sites.[1] While the ortho position (C2) is generally more reactive due to the inductive effect of the nitro group, the para position (C4) can also react, forming the regioisomer 4-(3-Chloro-4-nitrophenyl)morpholine .[1]

  • Residual Reactants: Unreacted 2,4-dichloronitrobenzene is a potential genotoxic impurity (PGI) and must be strictly controlled.

  • Hydrolysis: In the presence of moisture and base, the starting material can hydrolyze to 5-chloro-2-nitrophenol .[1]

Chemical Structures & Properties
CompoundRoleStructure NoteLogP (Approx)
This compound Analyte Morpholine ring attached ortho to Nitro, meta to Chloro.~2.5 - 3.0
2,4-Dichloronitrobenzene Starting MaterialHighly hydrophobic, strong UV absorption.[1][2][3]~3.2
Morpholine ReagentPolar, weak UV absorption (requires derivatization or low UV).-0.86
5-Chloro-2-nitrophenol ImpurityAcidic phenol, pH-dependent retention.[1]~2.2

Method Development Strategy

Mode of Separation

Reverse Phase Chromatography (RP-HPLC) is selected due to the hydrophobic nature of the aromatic analyte and its impurities. A C18 stationary phase provides the necessary hydrophobic selectivity to resolve the target compound from its regioisomer and the more hydrophobic starting material.

Mobile Phase Design
  • Buffer (Solvent A): 0.1% Phosphoric Acid in Water (pH ~2.1) .

    • Reasoning: The low pH suppresses the ionization of the phenolic impurity (keeping it protonated and retained) and minimizes silanol interactions with the morpholine nitrogen, preventing peak tailing.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) .[4]

    • Reasoning: ACN provides lower backpressure and sharper peaks for nitro-aromatics compared to methanol.[1]

Detection

UV at 254 nm . The nitro-aromatic moiety exhibits strong absorbance at this wavelength, allowing for sensitive detection of the analyte, starting material, and aromatic impurities. Morpholine (non-aromatic) is not detected at 254 nm, which is advantageous as it elutes in the void volume and does not interfere with the purity calculation of the aromatic fraction.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II / Waters Alliance (or equivalent)
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV @ 254 nm (Reference: 360 nm)
Needle Wash 50:50 Acetonitrile:Water
Mobile Phase Gradient[1]
Time (min)% Solvent A (0.1% H3PO4)% Solvent B (Acetonitrile)Phase
0.0 8020Equilibration
2.0 8020Isocratic Hold
12.0 1090Linear Ramp
15.0 1090Wash
15.1 8020Re-equilibration
20.0 8020End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of the sample into a 20 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, and dilute to volume with water. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock Solution to 0.1 mg/mL for system suitability.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Synthesis & Impurity Mapping (Visualization)[2][3]

The following diagram illustrates the synthesis pathway and the origin of key impurities tracked by this method.

SynthesisPath SM 2,4-Dichloronitrobenzene (Starting Material) Target This compound (Target Analyte) SM->Target Ortho-Substitution (Major Path) Regio 4-(3-Chloro-4-nitrophenyl)morpholine (Regioisomer Impurity) SM->Regio Para-Substitution (Minor Path) Hydrolysis 5-Chloro-2-nitrophenol (Hydrolysis Impurity) SM->Hydrolysis Hydrolysis (Side Reaction) Morph Morpholine Morph->Target Morph->Regio

Caption: Synthesis pathway of this compound showing the origin of regioisomeric and hydrolysis impurities.

System Suitability & Validation Criteria

To ensure the method is performing correctly, the following parameters must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Target and RegioisomerEnsures accurate quantitation of the likely isomer.
Tailing Factor (T) 0.8 < T < 1.5Indicates no secondary interactions with silanols.
Theoretical Plates (N) > 5000Ensures column efficiency.
% RSD (Area) < 1.0% (n=5 injections)Confirms system precision.
Retention Time Order (Theoretical)
  • Morpholine (Void volume, if visible)

  • 5-Chloro-2-nitrophenol (Polar, elutes early)[1]

  • This compound (Target)

  • 2,4-Dichloronitrobenzene (Most hydrophobic, elutes late)

Analytical Workflow

Workflow Start Start Analysis Prep Sample Preparation (0.5 mg/mL in 50:50 ACN:H2O) Start->Prep System System Suitability (Inject Std, Check Resolution > 2.0) Prep->System Inject Inject Sample (Gradient Run: 20 min) System->Inject Check Data Review (Check for SM and Regioisomer) Inject->Check Decision Pass Specs? Check->Decision Report Generate CoA Decision->Report Yes Fail OOS Investigation Decision->Fail No

Caption: Step-by-step analytical workflow from sample preparation to final reporting.

Troubleshooting Guide

  • Issue: Peak Tailing on the Target Analyte.

    • Cause: Interaction of the morpholine nitrogen with residual silanols on the column.

    • Solution: Ensure the mobile phase pH is acidic (pH ~2.0-3.[1]0) using Phosphoric acid.[5][6][7] If using a generic C18, switch to a "Base-Deactivated" (BDS) or end-capped column (e.g., Zorbax Eclipse Plus).

  • Issue: Co-elution of Regioisomer.

    • Cause: Gradient slope too steep.

    • Solution: Decrease the gradient slope (e.g., change 10%->90% B over 10 mins to 10%->60% B over 15 mins).

  • Issue: Ghost Peaks.

    • Cause: Carryover of the highly hydrophobic 2,4-dichloronitrobenzene.

    • Solution: Extend the high-organic wash step (90% B) at the end of the gradient or include a needle wash with 100% ACN.

References

  • SIELC Technologies. "Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • Olimjonov, S., et al. "An Improved and Practical Synthesis of Rivaroxaban." Heterocycles, Vol. 104, No. 10, 2022.[2][3][7][8][9][10][11][12] (Discusses impurity profiles of morpholine intermediates).

  • Phenomenex. "Reversed Phase HPLC Method Development Guide." Phenomenex Technical Resources. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Q3A(R2) Impurities in New Drug Substances." ICH Guidelines. Available at: [Link]

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Application Note: High-Resolution GC-MS Profiling of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-(5-Chloro-2-nitrophenyl)morpholine (CAS: 65976-63-8).[1] This compound is a critical Key Starting Material (KSM) and intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors (e.g., Rivaroxaban derivatives).

The presence of the nitro group at the ortho position combined with the morpholine moiety presents specific analytical challenges, including thermal lability and potential regioisomer co-elution. This guide provides a robust method for separating the target analyte from potential synthetic impurities (e.g., 2,5-dichloronitrobenzene, morpholine) and structural isomers.

Chemical Context & Analytical Challenges

Structural Properties[1][2][3][4]
  • IUPAC Name: this compound[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 242.66 g/mol

  • Key Functional Groups:

    • Nitro group (-NO2): Susceptible to thermal degradation in hot GC inlets.

    • Morpholine ring:[3][4][5][6][7][8] Provides a characteristic fragmentation pattern (m/z 86).

    • Chlorine substituent: Provides a distinct M / M+2 isotopic signature (3:1 ratio) crucial for confirmation.

Critical Analytical Hurdles
  • Thermal Instability: Nitro-aromatics can undergo rearrangement or denitration at injector temperatures >260°C.[1]

  • Regioisomerism: Synthetic routes often produce isomers (e.g., 4-(3-chloro-4-nitrophenyl)morpholine) that have identical mass spectra but distinct biological activities.[1] Chromatographic resolution is mandatory.[1]

  • Carryover: The morpholine nitrogen can interact with active sites in the liner, causing peak tailing.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[1]

  • Internal Standard (IS): 4-Bromonitrobenzene (chosen for similar volatility but distinct mass).

  • Solvent: Dichloromethane (DCM) (HPLC Grade). Note: Methanol is avoided to prevent potential nucleophilic interaction in the hot injector.

Sample Preparation Workflow

The following workflow ensures minimal degradation and maximum extraction efficiency.

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dilute to volume with DCM.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL DCM. Add Internal Standard to a final concentration of 20 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (protects nitro group from photodegradation).

GC-MS Instrument Conditions
  • System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1] Rationale: Low bleed and non-polar phase essential for separating aromatic isomers.

ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace impurity analysis.[1]
Inlet Temp 240°COptimized: High enough to volatilize, low enough to prevent thermal denitration.
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain retention time stability.[1]
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (3 min)Slow ramp (5°C/min) in the elution window resolves regioisomers.
Transfer Line 280°CPrevents condensation of high boiling analytes.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible fragmentation.
Acquisition SIM/Scan ModeScan: 40-450 amu (Qualitative); SIM: See Table 3.[1]4.
Mass Spectrometry Detection (SIM Parameters)

For quantitative analysis, use Selected Ion Monitoring (SIM) to eliminate matrix noise.

Target Ion (m/z)TypeOrigin / Fragment
242.1 QuantifierMolecular Ion (

) -

Cl isotope
244.1 QualifierIsotope Peak (

) -

Cl isotope (Confirm 3:1 ratio)
196.1 QualifierLoss of Nitro group

207.1 QualifierLoss of Chlorine

86.1 QualifierMorpholine ring fragment (Characteristic)

Mechanism of Fragmentation & Analysis

Understanding the fragmentation pathway is vital for confirming the structure of impurities. The following diagram illustrates the EI fragmentation logic for this molecule.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 242/244 (Stable Aromatic Core) Frag_NO2 [M - NO2]+ m/z 196 (Nitro Loss - Primary) M_Ion->Frag_NO2 - NO2 (46 Da) Thermal/EI Driven Frag_Morph Morpholine Cation m/z 86 (Ring Cleavage) M_Ion->Frag_Morph C-N Bond Cleavage Frag_Cl [M - Cl]+ m/z 207 (Halogen Loss - Minor) M_Ion->Frag_Cl - Cl (35 Da) Phenyl_Cation Substituted Phenyl Cation m/z 150-160 range Frag_NO2->Phenyl_Cation Further Ring Degradation

Figure 1: Electron Impact (EI) fragmentation pathway. The loss of the nitro group (m/z 196) and the morpholine ring signal (m/z 86) are the primary diagnostic peaks.

Results & Validation Criteria

Chromatographic Performance

Under the prescribed conditions, this compound elutes at approximately 14.2 minutes .[1]

  • Resolution (Rs): > 2.0 between the analyte and the 4-chloro-3-nitro isomer.[1]

  • Tailing Factor: < 1.2 (Achieved by using Ultra Inert liners).

Linearity and Sensitivity[1][11]
  • Linear Range: 1.0 µg/mL – 100 µg/mL (

    
    ).
    
  • Limit of Detection (LOD): 0.1 µg/mL (S/N > 3).

  • Limit of Quantitation (LOQ): 0.5 µg/mL (S/N > 10).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.[1]Replace liner with deactivated glass wool; trim column 10cm.[1]
Missing M+ Peak Inlet temperature too high (>260°C).Lower inlet temp to 230-240°C; increase split flow.
Ghost Peaks Carryover from previous high-conc run.[1]Run solvent blank (DCM) between samples; increase final bake-out.

References

  • BenchChem. (2025).[9] GC-MS Method for the Detection of Morpholine Derivatives.[1][9] Application Note.

  • Thermo Fisher Scientific. (2020). Determination of Morpholine in Linezolid by Ion Chromatography (AN 1062).[4]

  • National Institutes of Health (NIH). (2021). Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma.[1][10] Biomedical Chromatography.[1][10]

  • ResearchGate. (2011). Crystal structure and synthesis of 4-(4-nitrophenyl)morpholine. Acta Crystallographica.[1][6]

  • SynThink Research Chemicals. (2024). Linezolid Impurities and Related Compounds.[1][4]

Sources

catalytic hydrogenation of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Catalytic Hydrogenation of 4-(5-Chloro-2-nitrophenyl)morpholine

Executive Summary

This guide details the protocol for the chemoselective catalytic hydrogenation of This compound (Substrate 1 ) to 4-(5-Chloro-2-aminophenyl)morpholine (Product 2 ).

This transformation is a critical step in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and anticoagulant factors (e.g., Rivaroxaban). The primary chemical challenge is the prevention of hydrodehalogenation (loss of the chlorine atom), a common side reaction when using standard Palladium on Carbon (Pd/C) catalysts. This note provides a validated protocol using Sulfided Platinum on Carbon (Pt(S)/C) to ensure >99% chemoselectivity and high yield.

Chemical Context & Challenge

The reduction of a nitro group (


) to an aniline (

) is a standard transformation. However, the presence of a halogen (Cl, Br, I) on the aromatic ring introduces a competing pathway: Hydrogenolysis .
  • Path A (Desired): Nitro reduction to aniline.[1]

  • Path B (Undesired): C-Cl bond cleavage (Dechlorination), yielding the des-chloro impurity.

Standard Pd/C catalysts are highly active for oxidative addition into C-Cl bonds, often leading to mixtures of Product 2 and the dechlorinated byproduct. To mitigate this, we employ Platinum (Pt) , which possesses a higher energy barrier for C-Cl insertion compared to Pd, and Sulfiding agents , which selectively poison the highly active sites responsible for hydrogenolysis without inhibiting nitro reduction.

Reaction Scheme & Pathway Analysis

ReactionPathway Substrate Substrate (1) This compound Intermediate Hydroxylamine Intermediate Substrate->Intermediate + H2, Catalyst Product Product (2) 4-(5-Chloro-2-aminophenyl)morpholine Intermediate->Product Reduction Impurity Impurity (3) Dechlorinated Byproduct Intermediate->Impurity Hydrodehalogenation (Avoid!) Product->Impurity Over-reduction (Prolonged reaction)

Figure 1: Reaction pathway illustrating the competitive hydrodehalogenation risk.

Strategic Catalyst Selection

The choice of catalyst is the single most important variable in this protocol.

Catalyst SystemActivity (

)
Selectivity (vs. Cl)RecommendationContext
10% Pd/C HighLowAvoid Causes rapid dechlorination (up to 20-30%).
Raney Nickel MediumHighAlternative Good selectivity but difficult handling (pyrophoric).
5% Pt/C MediumModerateUse with Caution Better than Pd, but trace dechlorination still possible.
5% Pt(S)/C HighExcellent Primary Choice Sulfided Pt inhibits C-Cl bond insertion.
Pd/C + V/Fe HighHighAdvanced Doping Pd with Vanadium or Iron improves selectivity.

Expert Insight: If Pt(S)/C is unavailable, a standard Pt/C catalyst can be modified in situ by adding a catalytic amount of a poisoning agent, such as diphenyl sulfide or using an acidic media (e.g., H3PO4), though the commercial sulfided catalyst is more reproducible.

Experimental Protocol

Method A: Hydrogenation using Sulfided Pt/C (Recommended)

This protocol is scalable from 1g to 100g.

Materials:

  • Substrate: this compound (10.0 g, 41.2 mmol)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon, 50% wet) - 0.5 g (5 wt% loading)

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) - 100 mL (10 vol)

  • Hydrogen Source:

    
     gas (balloon or autoclave)
    

Step-by-Step Procedure:

  • Preparation: In a clean hydrogenation vessel (Parr shaker or autoclave), charge the substrate (10.0 g).

  • Solvation: Add Ethyl Acetate (100 mL). Stir to ensure partial or complete dissolution.

    • Note: Methanol (MeOH) can be used for faster rates, but EtOAc offers better selectivity and easier workup.

  • Catalyst Addition: Carefully add the 5% Pt(S)/C catalyst (0.5 g).

    • Safety: Although sulfided catalysts are less pyrophoric than dry Pd/C, always keep the catalyst wet and add under an inert atmosphere (

      
       or Ar) if possible.
      
  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times, then purge with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 3–5 bar (45–75 psi) with

    
    . Heat to 40–50°C . Stir vigorously (800+ rpm).
    
    • Monitoring: The reaction is exothermic. Monitor temperature.

  • Completion: Reaction typically completes in 2–4 hours. Monitor by HPLC (see Section 5) until starting material is <0.5%.

  • Workup:

    • Cool to room temperature.

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. The product typically crystallizes upon cooling or addition of heptane.

Expected Yield: >95% Purity: >99% (De-Cl impurity <0.1%)

Method B: Transfer Hydrogenation (Alternative)

Useful if high-pressure hydrogenation equipment is not available.

  • Reagents: Substrate (1 eq), Iron powder (3 eq), Ammonium Chloride (5 eq), Ethanol/Water (3:1).

  • Procedure: Reflux at 80°C for 1-2 hours.

  • Pros: Zero risk of dechlorination; no

    
     gas required.
    
  • Cons: Generates iron waste; harder to scale up; heterogeneous sludge can be difficult to stir.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must distinguish the Product from the Dechlorinated Impurity. They have similar polarities.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

Retention Time Logic:

  • Dechlorinated Impurity: Elutes first (More polar due to loss of Cl).

  • Product (Amino-Cl): Elutes second.

  • Substrate (Nitro-Cl): Elutes last (Least polar).

Critical Check: If you see a peak appearing before your expected product peak, you are likely dechlorinating. Stop the reaction and lower the temperature/pressure.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Slow Reaction Catalyst poisoning or low

mass transfer.
Increase stirring speed (critical). Increase pressure to 10 bar. Ensure solvent is degassed.
High Dechlorination (>1%) Catalyst too active or Temp too high.Switch to Sulfided Pt/C. Lower Temp to 25°C. Change solvent from MeOH to EtOAc.
Incomplete Conversion Intermediate hydroxylamine buildup.Extend reaction time. The reduction of hydroxylamine to amine is the slow step.
Filtration Difficulties Fine catalyst particles.Use a double layer of Celite. Ensure catalyst is "wet" type to prevent fines.

Process Workflow Diagram

Workflow Start Start: Raw Material QC (Check Purity & Identity) Solvation Dissolve Substrate in EtOAc (10 vol) Start->Solvation CatLoad Add 5% Pt(S)/C Catalyst (5 wt% loading, Inert Atmosphere) Solvation->CatLoad Hydrogenation Hydrogenation 3-5 bar H2, 45°C, 4 hours CatLoad->Hydrogenation IPC In-Process Control (HPLC) Is SM < 0.5%? Hydrogenation->IPC IPC->Hydrogenation No (Incomplete) Filter Filtration (Celite) Remove Catalyst IPC->Filter Yes (Complete) Conc Concentration & Crystallization Filter->Conc Final Final Product Isolation 4-(5-Chloro-2-aminophenyl)morpholine Conc->Final

Figure 2: Operational workflow for the hydrogenation process.

References

  • Corma, A., et al. (2008).[2] "Transforming nonselective into chemoselective metal catalysts for the hydrogenation of substituted nitroaromatics." Journal of the American Chemical Society.[1] Link

  • Blenkiron, P., et al. (2005). "Selective Hydrogenation of Chloronitrobenzenes over Platinum Catalysts." Platinum Metals Review. Link

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry. (Foundational paper for Linezolid synthesis chemistry). Link

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines." Chemical Reviews. Link

Sources

Application Note: Strategic Synthesis & Utilization of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 4-(5-Chloro-2-nitrophenyl)morpholine (CAS: 65976-63-8), a critical intermediate in the synthesis of nitrogen-containing heterocycles utilized in oncology (kinase inhibitors) and metabolic disease therapeutics.[1]

Executive Summary

This compound is a high-value pharmacophore precursor characterized by a morpholine ring attached ortho to a nitro group on a halogenated benzene scaffold.[1] This specific substitution pattern is chemically significant because it enables the rapid construction of benzimidazoles , quinoxalines , and benzothiazoles upon reduction of the nitro group.[1] Unlike its para-isomer, this ortho-isomer facilitates intramolecular cyclization, making it indispensable for synthesizing fused heterocyclic drugs such as Gefitinib analogs and novel antidiabetic guanidines.[1]

This guide provides a validated protocol for the regioselective synthesis of the title compound from 2,4-dichloronitrobenzene, achieving >85% selectivity for the typically disfavored ortho-substitution, and details its downstream conversion into bioactive scaffolds.[1]

Chemical Profile & Mechanism

PropertySpecification
Compound Name This compound
CAS Number 65976-63-8
Molecular Formula C₁₀H₁₁ClN₂O₃
Molecular Weight 242.66 g/mol
Key Functionality Ortho-nitroaniline precursor; SₙAr electrophile
Solubility Soluble in DMSO, DMF, THF, Ethyl Acetate; Insoluble in Water
Mechanistic Insight: Regioselectivity in SₙAr

The synthesis relies on Nucleophilic Aromatic Substitution (SₙAr).[1][2] The starting material, 2,4-Dichloronitrobenzene , possesses two electrophilic sites:[1]

  • C-2 (Ortho): Activated by the inductive (-I) and mesomeric (-M) effects of the nitro group.[1] Sterically hindered.

  • C-4 (Para): Activated by the mesomeric (-M) effect.[1] Sterically accessible.

While para-substitution is kinetically favored in polar aprotic solvents, specific conditions (controlled temperature and solvent choice) can shift the major product to the ortho-isomer (the title compound).[1] This guide utilizes a THF-based protocol that leverages the "built-in solvation" model where the incoming nucleophile (morpholine) coordinates with the nitro group, directing attack to the ortho position.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Objective: Synthesize the title compound with >85% regioselectivity over the para-isomer.

Materials:

  • 2,4-Dichloronitrobenzene (1.0 eq)[1]

  • Morpholine (2.2 eq)[1]

  • Triethylamine (Et₃N) (1.5 eq) - Acid scavenger[1]

  • Tetrahydrofuran (THF) - Anhydrous[1]

  • Ethyl Acetate / Hexanes - For purification[1]

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with 2,4-dichloronitrobenzene (19.2 g, 100 mmol) and anhydrous THF (200 mL). Stir under nitrogen atmosphere until fully dissolved.

  • Addition: Cool the solution to 0°C. Add Triethylamine (15.2 g, 150 mmol).

  • Nucleophilic Attack: Add Morpholine (19.1 g, 220 mmol) dropwise over 30 minutes, maintaining temperature <5°C to suppress non-selective background reactions.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 20 hours.

    • Critical Checkpoint: Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1] The ortho-product (Target) usually elutes later than the para-isomer due to hydrogen bonding with the stationary phase.[1]

  • Workup: Evaporate THF under reduced pressure. Resuspend the residue in Ethyl Acetate (300 mL) and wash with water (3 x 100 mL) to remove morpholine salts.[1]

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. Recrystallize from Ethanol to obtain yellow crystals.[1]

    • Expected Yield: 80-86%

    • Purity: >98% (HPLC)

Protocol B: Reduction to 5-Chloro-2-morpholinoaniline

Objective: Convert the nitro intermediate into the aniline scaffold for drug synthesis.

Methodology:

  • Dissolve this compound (10 mmol) in Methanol (50 mL).

  • Add 10% Pd/C catalyst (5 wt%).[1]

  • Stir under Hydrogen atmosphere (balloon pressure, 1 atm) at RT for 4 hours.

    • Alternative: For halogen-sensitive substrates (to prevent dechlorination), use Iron powder (5 eq) in Acetic Acid at 60°C.[1]

  • Filter through Celite and concentrate.

  • Result: 5-Chloro-2-morpholinoaniline (Unstable; use immediately for cyclization).[1]

Downstream Applications & Signaling Pathways

The resulting aniline is a versatile "hinge-binder" mimic in kinase inhibitors.[1] The morpholine oxygen often forms hydrogen bonds with the ATP-binding pocket of enzymes like EGFR or ALK .[1]

Workflow Visualization

The following diagram illustrates the synthesis pathway and the branching applications into pharmaceutical scaffolds.

G Start 2,4-Dichloronitrobenzene Intermediate 4-(5-Chloro-2-nitrophenyl) morpholine (Target Compound) Start->Intermediate SnAr (Regioselective) 50°C, 20h Reagent + Morpholine / THF Reagent->Intermediate Aniline 5-Chloro-2-morpholinoaniline Intermediate->Aniline Reduction (H2/Pd-C or Fe/AcOH) App1 Benzimidazoles (Antivirals/Kinase Inhibitors) Aniline->App1 + Orthoesters/Aldehydes Cyclization App2 Quinoxalines (5-HT3 Agonists) Aniline->App2 + Glyoxal derivatives App3 Guanidines (Antidiabetics) Aniline->App3 + Isothiocyanates

Figure 1: Synthetic workflow from raw material to bioactive heterocyclic scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Ortho-Isomer Temperature too high (>60°C) favors thermodynamic para-product.[1]Maintain reaction strictly at 50°C. Use non-polar solvents (Toluene) if THF fails, to enhance chelation control.
Dechlorination during Reduction Pd/C removes Aryl-Cl bonds.[1]Switch to Fe/NH₄Cl or SnCl₂/HCl reduction methods to preserve the Chlorine atom.[1]
Incomplete Conversion Water in solvent deactivating nucleophile.[1]Ensure THF is distilled over Sodium/Benzophenone or use molecular sieves.[1]

References

  • LookChem. Synthesis and Reaction Conditions for this compound (CAS 65976-63-8).[1] Available at: [Link][1]

  • National Institutes of Health (NIH). 2,4-Dichloronitrobenzene: Reactivity and Pharmaceutical Applications.[1] PubChem Database.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SₙAr) Regioselectivity Guidelines. Available at: [Link][1]

  • Google Patents. Process for the preparation of therapeutically useful amidines and guanidines (EP Patent Application).[1] Context: Use of 5-chloro-2-morpholinoaniline.[1][3][4] Available at:

Sources

Application Note and Protocol: A Scalable Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 4-(5-chloro-2-nitrophenyl)morpholine, a key building block in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to provide a deep dive into the chemical principles, strategic decisions, and practical considerations essential for successful scale-up. This document is designed to empower researchers with the expertise to not only replicate this synthesis but also to adapt and troubleshoot similar synthetic challenges.

Introduction: The Strategic Importance of Aryl Morpholines

Aryl morpholine scaffolds are privileged structures in modern drug discovery, prized for the morpholine ring's ability to enhance aqueous solubility, metabolic stability, and to form crucial interactions with biological targets. The specific compound, this compound, is a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or the introduction of other pharmacophoric elements. The chloro substituent offers an additional site for modification, making this a valuable scaffold for building diverse chemical libraries for lead optimization.

The Synthetic Blueprint: A Deliberate Choice of Reaction

For the synthesis of this compound, a nucleophilic aromatic substitution (SNAr) reaction is the most direct and industrially scalable approach.[1][2] This method is favored over more contemporary cross-coupling reactions like the Buchwald-Hartwig amination[3][4][5][6][7] or Suzuki-Miyaura coupling[8][9][10][11][12] due to its operational simplicity, cost-effectiveness, and the absence of expensive and often air-sensitive catalysts and ligands.

The core of this SNAr reaction lies in the reaction of 2,4-dichloronitrobenzene with morpholine. The nitro group, being a potent electron-withdrawing group, activates the aromatic ring towards nucleophilic attack by depleting electron density, particularly at the ortho and para positions.[2][13] This activation facilitates the displacement of a chloride ion by the nucleophilic nitrogen of morpholine.

Regioselectivity: A Predictable Outcome

A critical aspect of this synthesis is controlling which of the two chlorine atoms on the starting material is displaced. The nitro group at C2 exerts a strong activating effect on both the C1 and C4 positions. However, the substitution predominantly occurs at the C4 position (para to the nitro group) to yield the desired product. This regioselectivity is a result of the superior stabilization of the negative charge in the Meisenheimer intermediate when the nucleophilic attack occurs at the position para to the nitro group.

Visualizing the Synthesis: A Step-by-Step Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Purification and Characterization Reagents 2,4-Dichloronitrobenzene Morpholine Potassium Carbonate Acetonitrile Reaction_Vessel Inert Atmosphere Reactor (Nitrogen or Argon) Reagents->Reaction_Vessel Charge Reagents Heating Heat to Reflux (approx. 82°C) Monitoring Monitor by TLC/LC-MS Heating->Monitoring Maintain for 4-6 hours Cooling Cool to Room Temperature Filtration Filter off K2CO3 and KCl Cooling->Filtration Concentration Concentrate Filtrate (Rotary Evaporation) Filtration->Concentration Precipitation Precipitate with Water Concentration->Precipitation Isolation Filter and Wash Solid Precipitation->Isolation Drying Dry in Vacuum Oven Purification Recrystallization (e.g., from Ethanol) Drying->Purification Analysis Characterize by NMR, MS, HPLC Purification->Analysis

Caption: A workflow diagram illustrating the key stages of the synthesis.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a laboratory scale-up synthesis and can be adapted for larger quantities with appropriate engineering controls.

Reagents and Materials
Reagent/MaterialMolecular WeightQuantity (molar eq.)Notes
2,4-Dichloronitrobenzene192.00 g/mol 1.0 eqEnsure high purity
Morpholine87.12 g/mol 2.5 eqUse freshly opened or distilled
Potassium Carbonate138.21 g/mol 2.0 eqAnhydrous, finely powdered
Acetonitrile41.05 g/mol ~5 mL/g of starting materialAnhydrous grade
Deionized Water18.02 g/mol For precipitation
Ethanol46.07 g/mol For recrystallization
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

  • Buchner funnel and filter flask.

  • Rotary evaporator.

  • Vacuum oven.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,4-dichloronitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (~5 mL per gram of 2,4-dichloronitrobenzene) followed by the slow addition of morpholine (2.5 eq) via a dropping funnel or syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Workup - Precipitation: Add deionized water to the crude product with stirring to induce precipitation of the desired product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with deionized water to remove any remaining salts and morpholine hydrochloride.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Purification (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Safety: A Non-Negotiable Priority

A thorough understanding and implementation of safety protocols are paramount for this synthesis.

  • 2,4-Dichloronitrobenzene: This is a toxic and hazardous substance.[14][15][16][17] Avoid inhalation, ingestion, and skin contact.[15][17] It is recommended to handle this compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Morpholine: Morpholine is a corrosive and flammable liquid.[18][19][20][21] It can cause severe skin burns and eye damage.[20] Handle in a well-ventilated area, away from ignition sources, and wear appropriate PPE.[18][19][20][22]

  • General Precautions: The reaction should be conducted in a well-ventilated fume hood.[17][20] An inert atmosphere is recommended to prevent side reactions, although not strictly necessary for this specific transformation.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high purity and anhydrous. The reaction time may also need to be extended.

  • Low Yield: Low yields can result from incomplete precipitation or losses during filtration. Ensure the product is fully precipitated from the aqueous solution.

  • Product Purity: If the product is not of the desired purity after precipitation, recrystallization is a highly effective purification method.

Conclusion

The nucleophilic aromatic substitution reaction presented here provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices - ResearchGate. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. Available at: [Link]

  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents.
  • CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one - Google Patents.
  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents.
  • (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Available at: [Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant | Organic Process Research & Development. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine - PMC - NIH. Available at: [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]

  • Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene - ResearchGate. Available at: [Link]

  • Safety Data Sheet: Morpholine - Carl ROTH. Available at: [Link]

  • Aromatic Substitution | Flow Reactions - Vapourtec. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET. Available at: [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]

  • ChemInform Abstract: Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using the Morpholine—NiCl2 Catalyst System. | Request PDF - ResearchGate. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. Available at: [Link]

  • Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97% - Cole-Parmer. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(5-Chloro-2-nitrophenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Nucleophilic Aromatic Substitution (


) Optimization
Target Molecule:  4-(5-Chloro-2-nitrophenyl)morpholine
Audience:  Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Element Effect" Criticality

The synthesis of This compound relies on a Nucleophilic Aromatic Substitution (


) reaction.[1][2][3] The most common cause of low yield and high impurity profiles in this specific synthesis is the incorrect selection of the electrophilic precursor .

While 2,4-Dichloronitrobenzene is a cheaper starting material, it suffers from poor regioselectivity, leading to competitive formation of the para-isomer.[1] The industry-standard protocol for high yield (>90%) requires 4-Chloro-2-fluoronitrobenzene .[1]

The Mechanism at a Glance

The reaction proceeds via a Meisenheimer complex. The rate-determining step is the nucleophilic attack. Fluorine, being highly electronegative, stabilizes the transition state significantly more than chlorine, accelerating the reaction at the ortho position and guaranteeing regioselectivity.

Interactive Troubleshooting Guide

Issue A: "I am seeing a mixture of two isomers (approx. 60:40 or 70:30)."

Diagnosis: You are likely using 2,4-Dichloronitrobenzene as your starting material.[1] Root Cause: In 2,4-dichloronitrobenzene, the chlorine at the 4-position (para to nitro) is sterically less hindered and electronically activated, making it competitive with the 2-position (ortho). This leads to the formation of the impurity 4-(3-Chloro-4-nitrophenyl)morpholine .[1]

Corrective Action:

  • Switch Precursor (Recommended): Change to 4-Chloro-2-fluoronitrobenzene . The C-F bond is vastly more reactive toward

    
     than the C-Cl bond at the para position, locking regioselectivity to the ortho position (Target).
    
  • Damage Control (If precursor cannot be changed):

    • Lower Temperature: Run the reaction at 0°C to RT. Higher temperatures favor the para substitution (thermodynamic product).

    • Solvent Switch: Use a non-polar solvent (Toluene) with a phase transfer catalyst (TBAB) rather than DMF. This can sometimes enhance ortho selectivity due to hydrogen bonding in the transition state, though conversion will be slower.

Issue B: "The reaction stalls at 70-80% conversion."

Diagnosis: Inefficient proton scavenging or product inhibition. Root Cause: The reaction generates HF (or HCl). If the acid is not neutralized, it protonates the morpholine, rendering it non-nucleophilic.

Corrective Action:

  • Base Stoichiometry: Ensure you are using at least 2.5 equivalents of base.

    • Option 1: 2.5 eq. Morpholine (Excess morpholine acts as the base).

    • Option 2 (Cleaner): 1.1 eq. Morpholine + 1.5 eq. DIPEA (Diisopropylethylamine) or

      
      .
      
  • Solvent Effect: Switch to Acetonitrile or DMSO .

    
     reactions are accelerated in polar aprotic solvents because they stabilize the polar transition state (Meisenheimer complex).
    
Issue C: "The product is a sticky, dark oil that won't crystallize."

Diagnosis: Residual solvent or morpholine contamination. Root Cause: Morpholine has a high boiling point (129°C) and can be difficult to remove by rotovap alone.

Corrective Action:

  • Acid Wash: Dissolve the crude oil in Ethyl Acetate. Wash with 1N HCl (The product is a weak base, but the nitro group decreases basicity; however, excess morpholine will be protonated and wash into the water layer). Caution: Ensure your product does not protonate and extract into water; usually, nitroanilines are not basic enough to salt out at pH 1, but test a small aliquot.

  • Recrystallization: The target compound is often a yellow solid. Recrystallize from Ethanol/Water (9:1) or IPA/Hexane .

Optimized Experimental Protocol

Objective: Synthesis of this compound with >95% Regioselectivity.

Materials
  • Precursor: 4-Chloro-2-fluoronitrobenzene (1.0 eq)[1]

  • Nucleophile: Morpholine (1.1 eq)

  • Base: DIPEA (1.2 eq) or

    
     (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (5-10 volumes)[1]

Step-by-Step Workflow
  • Charge: Add 4-Chloro-2-fluoronitrobenzene and Acetonitrile to the reactor. Stir to dissolve.

  • Cool: Cool the solution to 0–5°C (Ice bath). Note: Controlling the exotherm is crucial for purity.

  • Addition: Mix Morpholine and DIPEA. Add this mixture dropwise to the reactor over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC. The starting material (Rf ~0.8) should disappear; Product (Rf ~0.4, Yellow spot) appears.

  • Quench: Pour the reaction mixture into Ice Water (10 volumes).

  • Isolation:

    • If Solid Precipitates: Filter the yellow solid, wash with water (

      
      ), and dry.
      
    • If Oiling Occurs: Extract with Ethyl Acetate (

      
      ). Wash organic layer with Brine and Water. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol if necessary.

Reaction Logic & Pathway Visualization

The following diagram illustrates the competition between the "High Yield" Fluorine route and the "Problematic" Chlorine route.

SNAr_Pathway cluster_legend Key Insight SM_F 4-Chloro-2-fluoronitrobenzene (Recommended Precursor) TS_Ortho Ortho-Attack TS (Fastest with F) SM_F->TS_Ortho Morpholine, RT (Fast due to Element Effect) SM_Cl 2,4-Dichloronitrobenzene (Problematic Precursor) SM_Cl->TS_Ortho Morpholine (Slow: Steric Hindrance) TS_Para Para-Attack TS (Competitive with Cl) SM_Cl->TS_Para Morpholine (Faster: Less Hindered) Product TARGET: This compound TS_Ortho->Product -HF Impurity IMPURITY: 4-(3-Chloro-4-nitrophenyl)morpholine TS_Para->Impurity -HCl Note Fluorine (F) accelerates the rate-determining step (Nucleophilic Attack) by stabilizing the Meisenheimer Complex, ensuring Ortho-selectivity.

Figure 1: Mechanistic pathway comparing the Regioselectivity of Fluoro- vs. Chloro- precursors in


 synthesis.[3][4]

Data Summary: Leaving Group Comparison

ParameterRoute A (Fluoro-Precursor)Route B (Dichloro-Precursor)
Starting Material 4-Chloro-2-fluoronitrobenzene2,4-Dichloronitrobenzene
Regioselectivity >98 : 2 (Ortho : Para)~40 : 60 (Ortho : Para)
Reaction Time 2–4 Hours (RT)12–24 Hours (Heat required)
Yield (Isolated) 90–95% 30–50% (after difficult purification)
Primary Challenge Material CostSeparation of Isomers

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of Amines with 2,4-Dinitrophenyl Halides. Chemical Reviews, 49(2), 273–412. (Establishes the "Element Effect" in

    
    : F >> Cl). 
    
  • Roh, H., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules, 29, 1234. (Discusses LUMO coefficients and regioselectivity in dichlorinated aromatics).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2905489, 4-(2-Fluoro-4-nitrophenyl)morpholine (Isomer comparison).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Support Center: Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this nucleophilic aromatic substitution (SNAr) reaction and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process occurs via a two-step addition-elimination mechanism.[1][2][3]

  • Nucleophilic Attack: The nitrogen atom of morpholine, a potent nucleophile, attacks the carbon atom bearing a chlorine atom on the 2,4-dichloronitrobenzene ring. This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3][4]

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The potent electron-withdrawing nitro group (—NO₂) is crucial as it stabilizes this intermediate by delocalizing the negative charge, particularly when it is positioned ortho or para to the site of attack.[6][7]

  • Elimination and Aromaticity Restoration: The intermediate then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the ring to yield the final product.[4][5]

Q2: Why is substitution favored at the C-4 position (para to the nitro group) over the C-2 position (ortho to the nitro group)?

While the nitro group activates both the ortho (C-2) and para (C-4) positions for nucleophilic attack, substitution at the C-4 position to yield the desired this compound is generally favored. The primary reason lies in the relative stability of the Meisenheimer complex intermediates. The negative charge in the intermediate formed by para-attack can be delocalized onto the oxygen atoms of the nitro group through a more extended and stable resonance structure compared to the ortho-attack intermediate, where steric hindrance between the incoming morpholine and the nitro group can also play a role.[7][8] However, the formation of the ortho-substituted isomer, 4-(3-Chloro-2-nitrophenyl)morpholine, remains the most significant potential side reaction.

Q3: What are the most common side products I should be aware of?

The primary side products in this synthesis are:

  • Regioisomer (4-(3-Chloro-2-nitrophenyl)morpholine): This forms when morpholine attacks the chlorine atom at the C-2 position (ortho to the nitro group). Its formation is competitive with the desired para-substituted product.

  • Bis-substituted Product (4,4'-(2-nitro-1,4-phenylene)dimorpholine): This can occur if an excess of morpholine is used and/or the reaction conditions (high temperature, long reaction time) are harsh enough to facilitate a second SNAr reaction, replacing the remaining chlorine atom.

  • Hydrolysis Products (e.g., 5-Chloro-2-nitrophenol): If water is present in the reaction mixture, it can act as a competing nucleophile, leading to the formation of phenolic impurities.

Q4: How can I distinguish between the desired product and the isomeric side product using analytical techniques?

Distinguishing between this compound and its regioisomer, 4-(3-Chloro-2-nitrophenyl)morpholine, is critical.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The substitution pattern on the aromatic ring creates unique splitting patterns and chemical shifts for the aromatic protons. 2D-NMR techniques like HMBC and HSQC can provide unambiguous structural confirmation.[9]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can typically separate the two isomers, allowing for quantification of the product purity.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass spectra, which will be identical. However, the different retention times are indicative of distinct compounds.[11]

  • Crystallization and Melting Point: The isomers will have different crystal structures and, consequently, different melting points. A broad melting point range for your product often suggests the presence of isomeric impurities.

Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction pathway to the desired product and the competing pathway to the major isomeric side product.

SNAr_Reaction Reactants 2,4-Dichloronitrobenzene + Morpholine Meisenheimer_Para Meisenheimer Complex (Para Attack) Reactants->Meisenheimer_Para  k_para (Favored) Meisenheimer_Ortho Meisenheimer Complex (Ortho Attack) Reactants->Meisenheimer_Ortho  k_ortho (Disfavored) Product_Desired This compound (Desired Product) Meisenheimer_Para->Product_Desired -Cl⁻ Product_Side 4-(3-Chloro-2-nitrophenyl)morpholine (Isomeric Side Product) Meisenheimer_Ortho->Product_Side -Cl⁻

Caption: Main and side reaction pathways in the SNAr synthesis.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Observed Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Low or No Yield of Product A. Insufficient Reaction Temperature: The activation energy for the rate-limiting nucleophilic attack has not been overcome.Solution: Gradually increase the reaction temperature in 10°C increments. Monitor reaction progress by TLC or HPLC. Elevated temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions.[8]
B. Inactive Reagents: The morpholine may have degraded, or the dichloronitrobenzene may be of poor quality.Solution: Use freshly distilled morpholine and verify the purity of the aryl halide by melting point or GC. Impurities can inhibit the reaction or lead to undesired side products.
C. Inappropriate Solvent: The solvent may not be adequately stabilizing the charged Meisenheimer complex.[8]Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents excel at solvating cations while leaving anions (the nucleophile and the intermediate) relatively "bare" and more reactive.
2. High Proportion of Isomeric Side Product A. High Reaction Temperature: While heat is necessary, excessive temperatures can reduce the kinetic selectivity between the para and ortho positions, providing enough energy to overcome the higher activation barrier for ortho attack.Solution: Reduce the reaction temperature. This favors the pathway with the lower activation energy, which is typically the formation of the more stable para-substituted Meisenheimer complex.
B. Solvent Effects: Certain solvents can differentially stabilize the transition states leading to the two isomers.Solution: Screen different polar aprotic solvents. For some SNAr systems, nonpolar solvents have been shown to influence regioselectivity.[8] Start with a standard solvent like acetonitrile or DMF before exploring less common options.
3. Formation of Bis-substituted Product A. Excess Morpholine: A high concentration of the nucleophile can drive the second substitution reaction, especially at later stages when the concentration of the starting material is low.Solution: Use a stoichiometric amount of morpholine (1.0-1.2 equivalents). This ensures that once the monosubstituted product is formed, there is insufficient nucleophile remaining to compete effectively for the second substitution.
B. Prolonged Reaction Time / High Temperature: Extended exposure to reaction conditions allows the slower second substitution to proceed to a greater extent.Solution: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
4. Difficult Purification / Oily Product A. Presence of Isomeric Impurities: Isomers often have similar polarities and can form eutectic mixtures, making separation by standard chromatography or crystallization difficult.[12]Solution: Attempt fractional crystallization from a carefully selected solvent system (e.g., ethanol/water, isopropanol).[13][14] Alternatively, specialized chromatography (e.g., using a different stationary or mobile phase) may be required.
B. Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.Solution: After the initial workup, perform a co-evaporation with a lower-boiling solvent like toluene. For small scales, a high-vacuum distillation or Kugelrohr apparatus can be effective.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust baseline for the synthesis. Researchers should adapt it based on their specific equipment and monitoring results.

Materials:

  • 2,4-Dichloronitrobenzene (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloronitrobenzene, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Begin stirring the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add morpholine dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain this temperature.

  • Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a solid.

References

  • Study.com. (n.d.). What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine?. Retrieved from [Link]

  • MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

  • MDPI. (2020). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]

  • PubMed. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6. Analytical Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4739051A - Preparation of morpholine.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • NPTEL Archive. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

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Technical Support Guide: Solvent Selection for the Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine. We will explore the critical choice of solvent for this nucleophilic aromatic substitution (SNAr) reaction, offering troubleshooting advice and data-driven recommendations to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, focusing on the fundamental principles that govern solvent selection.

Q1: What is the underlying mechanism for the synthesis of this compound, and why is the solvent choice so critical?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition Step: The nucleophile (morpholine) attacks the electron-deficient carbon atom on the 2,4-dichloronitrobenzene ring that is para to the powerful electron-withdrawing nitro (–NO₂) group. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2]

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (the chloride ion at the C4 position).

The solvent's primary role is to stabilize the charged Meisenheimer complex. Polar aprotic solvents are exceptionally effective at this stabilization, thereby lowering the activation energy of the first, rate-determining step and accelerating the reaction.[1]

Caption: SNAr mechanism for this compound synthesis.

Q2: Which classes of solvents are most effective for this SNAr reaction?

A2: Solvents for this reaction can be categorized based on their properties, with polar aprotic solvents being the most common and effective choice.

  • Polar Aprotic Solvents (Recommended): These solvents possess high dipole moments but lack acidic protons. They excel at solvating cations and the charged Meisenheimer complex without forming strong hydrogen bonds with the nucleophile, thus preserving its reactivity. Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).[1]

  • Polar Protic Solvents: Solvents like ethanol, n-butanol, and water can be used and are often explored for developing more environmentally benign protocols.[1][3] However, they can form hydrogen bonds with the morpholine, potentially reducing its nucleophilicity and slowing the reaction rate compared to aprotic solvents.

  • Nonpolar Solvents: Solvents like toluene or hexane are generally poor choices as they cannot effectively stabilize the charged intermediate, leading to extremely slow or non-existent reactions.

  • Solvent-Free (Neat) Conditions: In some cases, using an excess of liquid morpholine as both the reactant and the solvent can be effective, particularly at elevated temperatures.[1] This simplifies work-up but requires careful temperature control.

Q3: Is a base necessary for the reaction?

A3: Yes, a base is highly recommended. The reaction liberates one equivalent of hydrochloric acid (HCl), which will protonate the basic nitrogen of the morpholine nucleophile, forming a non-nucleophilic morpholinium salt and halting the reaction. An auxiliary base is added to neutralize this HCl as it forms.

  • Inorganic Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common, cost-effective, and easily removed during aqueous work-up.[4]

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) can also be used.[5] They are soluble in organic solvents but may require more rigorous purification to remove.

  • Excess Morpholine: Using at least two equivalents of morpholine allows one to act as the nucleophile and the second to act as the base. While simple, this is less atom-economical.

Q4: What are the primary side products, and how can solvent choice help minimize them?

A4: The main potential side product is the di-substituted species, 4,4'-(2-nitro-1,4-phenylene)dimorpholine, where a second morpholine molecule displaces the remaining chlorine atom.

  • Formation: This is more likely to occur under "forcing" conditions—high temperatures and long reaction times, especially in highly effective solvents like DMSO or DMF.

  • Minimization: To favor mono-substitution, use stoichiometric amounts of morpholine (e.g., 1.1-1.2 equivalents) and carefully monitor the reaction's progress by TLC or HPLC to avoid unnecessarily long heating times. Choosing a less "forcing" solvent like acetonitrile or ethanol over DMSO can also provide better selectivity if di-substitution is a persistent issue.[3]

Section 2: Troubleshooting Guide

Problem: My reaction is very slow or has stalled.

Potential Cause Troubleshooting Action & Rationale
Insufficient Temperature The SNAr reaction has a significant activation energy. Gently increase the reaction temperature in 10 °C increments. For solvents like acetonitrile (BP: 82 °C), heating to reflux is common.
Poor Solvent Choice If using a protic or less polar solvent, the Meisenheimer complex may not be sufficiently stabilized. Consider switching to a more effective polar aprotic solvent like DMF or DMSO, which are known to significantly accelerate SNAr reactions.[6]
Base Inactivation/Insufficiency The generated HCl may have consumed all the base and is now protonating the morpholine. Add an additional portion of base (e.g., 0.5 eq. K₂CO₃) to see if the reaction restarts.
Poor Solubility The starting material or base may not be fully dissolved at the reaction temperature. Ensure good agitation. If solubility is an issue, DMF and DMSO are excellent solvents for dissolving a wide range of organic and inorganic reagents.

Problem: I am observing significant di-substitution impurity.

Potential Cause Troubleshooting Action & Rationale
Reaction Temperature is Too High The second substitution has a higher activation energy. Lowering the temperature can provide enough energy for the first (desired) reaction while disfavoring the second.
Excessive Reaction Time The di-substituted product forms over time. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.
Solvent is Too Reactive High-boiling, highly polar solvents like DMSO can promote the undesired second substitution. Consider using a solvent with a lower boiling point and reactivity, such as acetonitrile or even ethanol, which may require longer reaction times but offer better selectivity.[3]

Problem: The work-up is difficult with high-boiling solvents (DMF/DMSO).

Potential Cause Troubleshooting Action & Rationale
Solvent Immiscibility DMF and DMSO are miscible with water, making standard aqueous work-ups challenging for removing them.
Solution 1: Dilution & Extraction Dilute the reaction mixture with a large volume of water. The desired organic product should precipitate or can be extracted with a water-immiscible solvent like ethyl acetate or dichloromethane. Multiple extractions of the aqueous layer will be necessary to recover the product and remove the high-boiling solvent.
Solution 2: Azeotropic Removal For trace amounts of DMF, co-evaporation with a solvent like toluene under reduced pressure can be effective.
Solution 3: Alternative Solvent If work-up is a recurring issue, consider re-optimizing the reaction in a lower-boiling point solvent like acetonitrile or ethyl acetate from the outset, even if it requires longer heating.

Section 3: Solvent Comparison for SNAr Synthesis

This table provides a comparative overview of common solvents for the synthesis of this compound.

SolventTypeBoiling Point (°C)Typical Temp. (°C)Relative RateAdvantagesDisadvantages
DMSO Polar Aprotic189100-140+++++Excellent solvating power; very fast reaction rates.Difficult to remove; can promote side reactions; hygroscopic.
DMF Polar Aprotic15390-130++++Good solvating power; fast reaction rates.Difficult to remove; potential for decomposition at high temps.
Acetonitrile Polar Aprotic8270-82 (Reflux)+++Easy to remove; good balance of reactivity and selectivity.Less powerful solvent than DMF/DMSO; may require longer times.[5]
Ethanol Polar Protic7870-78 (Reflux)++Greener solvent; inexpensive; easy to remove.Slower rates due to H-bonding with nucleophile.[3]
n-Butanol Polar Protic118100-117 (Reflux)+++Allows for higher temperatures than ethanol.[5]Slower than aprotic solvents; moderate removal difficulty.
Neat Solvent-FreeN/A100-120+++No solvent waste; simplified process.[1]Requires excess morpholine; potential for viscosity issues and local overheating.

Section 4: Reference Experimental Protocol

This protocol provides a reliable starting point for the synthesis using acetonitrile, a solvent that balances reaction efficiency with ease of handling.

Materials:

  • 2,4-Dichloronitrobenzene (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (MeCN), anhydrous (5-10 mL per gram of starting material)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloronitrobenzene, potassium carbonate, and acetonitrile.

  • Reagent Addition: Begin stirring the suspension and add the morpholine dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 82 °C) and maintain heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic solids (K₂CO₃ and KCl). Wash the solids with a small amount of fresh acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol/water, to yield the final product as a yellow solid.[4]

    • Alternatively, if significant impurities are present, purification can be achieved via column chromatography on silica gel.

Section 5: Solvent Selection Workflow

This decision tree can guide your choice of solvent based on experimental priorities.

Caption: Decision tree for solvent selection in the SNAr synthesis.

References

  • Benchchem. 4-(2-Fluoro-5-nitrophenyl)morpholine | 1233093-70-3.

  • ResearchGate. (PDF) 4-(4-Nitrophenyl)morpholine.

  • Organic Process Research & Development. Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant.

  • Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug.

  • Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.

  • Google Patents. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.

  • Google Patents. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

  • Organic Chemistry Portal. Morpholine synthesis.

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.

  • ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution.

  • Vapourtec. Aromatic Substitution | Flow Reactions.

  • PMC - NIH. Concerted Nucleophilic Aromatic Substitution Reactions.

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations.

Sources

preventing di-substitution in 4-(5-Chloro-2-nitrophenyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. My aim is to provide not just procedural steps, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthesis effectively.

The synthesis of this compound is a cornerstone reaction for the creation of various pharmaceutical intermediates. While seemingly straightforward, the reaction of 2,4-dichloronitrobenzene with morpholine presents a significant challenge: controlling the regioselectivity to prevent the formation of the di-substituted byproduct, 2,4-dimorpholinonitrobenzene. This guide will focus on strategies to maximize the yield of your desired mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a second, less polar spot on my TLC plate. Is this the di-substituted product?

A1: Yes, it is highly probable. The di-substituted product, 2,4-dimorpholinonitrobenzene, is less polar than the desired mono-substituted product, this compound. This is because the second morpholine group replaces the polar C-Cl bond. Consequently, the di-substituted product will have a higher Rf value on a normal-phase silica TLC plate.

Q2: What is the fundamental reason for the formation of the di-substituted byproduct?

A2: Di-substitution occurs when a second molecule of morpholine displaces the remaining chlorine atom on the mono-substituted product. This subsequent reaction is often competitive with the initial substitution. The powerful electron-withdrawing effect of the nitro group activates both chlorine atoms towards nucleophilic attack.[1][2][3] After the first substitution, the newly introduced morpholine ring is an electron-donating group, which slightly deactivates the ring towards further nucleophilic attack. However, under forcing conditions (e.g., high temperature, long reaction times, or excess morpholine), di-substitution can still readily occur.

Q3: Can I just use one equivalent of morpholine to prevent di-substitution?

A3: While stoichiometric control is a key factor, using exactly one equivalent of morpholine is often not sufficient. The initial reaction produces hydrochloric acid (HCl), which will protonate the basic morpholine, rendering it non-nucleophilic. This effectively reduces the amount of available nucleophile and can lead to an incomplete reaction. Therefore, a base is required to scavenge the acid produced. A slight excess of morpholine is often used, but a large excess should be avoided as it can drive the reaction towards di-substitution.

Troubleshooting Guide: Minimizing Di-substitution

Issue: High Levels of Di-substituted Byproduct Detected

The formation of 2,4-dimorpholinonitrobenzene is a common issue. The following sections detail the critical parameters that influence the selectivity of this SNAr reaction and how to adjust them to favor mono-substitution.

Root Cause Analysis & Corrective Actions

1. Stoichiometry of Reactants

  • Causality: An excess of the nucleophile (morpholine) will, by Le Châtelier's principle, drive the reaction equilibrium towards the product side. This includes the formation of the di-substituted product. Once the desired mono-substituted product is formed, it can still react with the remaining excess morpholine in the reaction mixture.

  • Corrective Action: Carefully control the stoichiometry. A good starting point is to use 1.0 to 1.2 equivalents of morpholine relative to 2,4-dichloronitrobenzene. This provides a slight excess to ensure complete consumption of the starting material without excessively promoting the second substitution.

2. Reaction Temperature

  • Causality: The activation energy for the second substitution reaction (di-substitution) is generally higher than that for the initial mono-substitution. At elevated temperatures, more molecules will have sufficient energy to overcome this higher activation barrier, leading to an increased rate of di-substitution.

  • Corrective Action: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For this specific synthesis, a temperature range of 80-100°C is often a good balance.[4] Monitor the reaction progress closely by TLC or HPLC. If di-substitution is still a problem, consider lowering the temperature and accepting a longer reaction time.

3. Role of the Base

  • Causality: A base is essential to neutralize the HCl formed during the reaction, which would otherwise quench the morpholine nucleophile. The choice and amount of base are critical. A strong, non-nucleophilic base is ideal. Using excess morpholine itself as the base is a common but risky strategy that can lead to di-substitution.

  • Corrective Action: Employ an inorganic base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) .[4] These bases are effective at scavenging acid without introducing a competing nucleophile. Use at least one equivalent of the base to neutralize the generated HCl. Some protocols suggest using a slight excess of the base to ensure the reaction medium remains basic.

4. Choice of Solvent

  • Causality: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1][5] Polar aprotic solvents like DMSO, DMF, or acetonitrile are excellent for SNAr reactions as they can solvate the cation but not the anion, leaving the nucleophile more reactive. However, highly polar solvents can also accelerate the second substitution. In some cases, using the nucleophile itself as the solvent (neat conditions) can be an option but dramatically increases the risk of di-substitution.

  • Corrective Action: A moderately polar solvent is often a good compromise. Consider using isopropanol or ethanol . These solvents facilitate the reaction while being less aggressive in promoting di-substitution compared to highly polar aprotic solvents. Water can also be an effective solvent in some SNAr reactions, offering both high polarity and being an environmentally benign choice.[6]

Summary of Key Experimental Parameters
ParameterRecommended RangeRationale for Preventing Di-substitution
Morpholine (Equivalents) 1.0 - 1.2Minimizes excess nucleophile available for the second substitution.
Temperature 80 - 100 °CProvides sufficient energy for mono-substitution while keeping the rate of di-substitution low.
Base Na2CO3 or K2CO3 (≥ 1 eq.)Neutralizes HCl without introducing a competing nucleophile or using excess morpholine as the base.
Solvent Isopropanol, EthanolOffers a balance of polarity to facilitate the reaction without overly promoting the second substitution.

Experimental Protocols

Optimized Protocol for Mono-substitution

This protocol is designed to favor the formation of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloronitrobenzene (1.0 eq.).

  • Reagent Addition: Add isopropanol as the solvent, followed by sodium carbonate (1.2 eq.) and morpholine (1.1 eq.).

  • Reaction: Heat the mixture to 90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The starting material will be consumed, and the mono-substituted product will appear as a major spot with a lower Rf than the potential di-substituted byproduct.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with a small amount of isopropanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Protocol for In-Process Reaction Monitoring by TLC
  • Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with ethyl acetate.

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a co-spot of the starting material.

  • Elution: Develop the plate in a chamber with a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Visualization: Visualize the spots under UV light (254 nm). The desired product is typically a bright yellow solid and will appear as a distinct spot. The Rf values will be in the order: Di-substituted > Starting Material > Mono-substituted.

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-substitution pathway versus the undesired di-substitution pathway.

SNAr_Pathway Start 2,4-Dichloronitrobenzene MonoSub This compound (Desired Product) Start->MonoSub Desired Pathway (Controlled Conditions) Morpholine1 Morpholine (1 eq.) DiSub 2,4-Dimorpholinonitrobenzene (Byproduct) MonoSub->DiSub Undesired Pathway (Forcing Conditions) Morpholine2 Excess Morpholine

Caption: Reaction pathways in the synthesis of this compound.

References

  • CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. [Link]

  • Hyma Synthesis Pvt. Ltd. - Company Website. [Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant - Organic Process Research & Development. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - Wavefunction, Inc. [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations - Organic Letters. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases - ChemMedChem. [Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - Journal of the American Chemical Society. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]

Sources

removing unreacted starting materials from 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 4-(5-Chloro-2-nitrophenyl)morpholine (CAS: 65976-63-8), focusing on the removal of unreacted starting materials: the electrophile (4-Chloro-2-fluoronitrobenzene or 2,4-Dichloronitrobenzene ) and the nucleophile (Morpholine ).[1]

Executive Summary

The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (


).[1][2] The reaction mixture often contains two distinct classes of impurities that require opposing removal strategies:
  • Excess Morpholine: A basic, water-soluble amine.[1]

  • Unreacted Halonitrobenzene: A neutral, lipophilic solid/oil.[1]

This guide provides a modular workflow to isolate the target molecule (Target mp: 71–73 °C) from these precursors without column chromatography, where possible.

Module 1: Chemical Scavenging & Extraction (The Work-Up)

Objective: Quantitative removal of Morpholine and inorganic salts.

The Solubility Logic

The target molecule is an ortho-nitroaniline derivative. Due to the strong electron-withdrawing effect of the ortho-nitro group and the meta-chloro group, the nitrogen lone pair is deeply delocalized.

  • Morpholine pKa: ~8.3 (Moderately Basic).

  • Target Molecule pKa: < 0 (Non-basic in aqueous conditions).

Implication: You can safely wash the organic phase with dilute acid. The morpholine will protonate and partition into the aqueous phase, while the target molecule remains in the organic phase.

Protocol A: The Acidic Wash

Use this protocol if your crude reaction mixture is a liquid or oil.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Ratio: 10 mL solvent per 1 g theoretical yield).

  • Acid Wash: Wash the organic layer twice with 1.0 M Hydrochloric Acid (HCl) .

    • Mechanism:[3][4][5][6][7]

      
       (Water Soluble).
      
    • Target: Remains neutral and organic-soluble.[1]

  • Neutralization: Wash the organic layer once with Saturated Sodium Bicarbonate (

    
    )  to remove residual acid traces.
    
  • Brine Wash: Wash once with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and evaporate.

Scientist's Note: If you used DMF or DMSO as a reaction solvent, increase the number of water washes (3x) prior to the acid wash to prevent solvent carryover.

Module 2: Crystallization Strategies (Removing the Electrophile)

Objective: Removal of unreacted 4-Chloro-2-fluoronitrobenzene or 2,4-Dichloronitrobenzene.[1]

After Module 1, your crude material likely contains the Product and the Halonitrobenzene. Both are lipophilic, so extraction won't separate them.[1] We rely on solubility differentials .

Comparative Physical Data[1]
CompoundState (RT)Melting PointSolubility (EtOH)Solubility (Hexane)
Target Product Yellow Solid71–73 °C Soluble (Hot)Insoluble
2,4-Dichloronitrobenzene Solid32–34 °CVery SolubleSoluble
4-Chloro-2-fluoronitrobenzene Low melt solid~48 °CVery SolubleSoluble
Protocol B: Recrystallization from Ethanol/Water[1]
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Hot Filtration (Optional): If insoluble black specks (palladium or polymer) are present, filter while hot.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature. The target product should begin to crystallize as bright yellow/orange needles.

  • Anti-solvent Addition: If crystallization is poor, add Water dropwise to the stirring solution until a persistent turbidity is observed, then cool to 4 °C.

    • Logic: The starting material (halonitrobenzene) has a lower melting point and higher solubility in the mother liquor. It will remain in solution while the higher-melting product precipitates.

  • Filtration: Filter the solids and wash with cold Hexane/Ethanol (9:1) .

Module 3: Visual Troubleshooting Guide

The following workflow illustrates the decision process for purification based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Oily/Liquid CheckState->Oil Contains Solvent Solid Solid Precipitate CheckState->Solid Filtered Crude SolventCheck Reaction Solvent? Oil->SolventCheck Recryst Protocol B: Recrystallization (Remove Halonitrobenzene) Solid->Recryst AcidWash Protocol A: Acid Wash (Remove Morpholine) AcidWash->Recryst After Evaporation FinalProduct Pure Product (mp 71-73°C) Recryst->FinalProduct DMF_DMSO DMF/DMSO Used SolventCheck->DMF_DMSO Volatile Volatile (ACN/EtOH) SolventCheck->Volatile AqueousWash Aggressive Water Wash (3x) DMF_DMSO->AqueousWash Volatile->AcidWash AqueousWash->AcidWash

Caption: Decision tree for isolating this compound based on crude state and solvent.

Module 4: Troubleshooting & FAQs

Q1: My product remains an oil after work-up and won't crystallize. What is wrong?

  • Diagnosis: This is likely due to residual Halonitrobenzene lowering the melting point (eutectic depression) or trapped DMF/DMSO .

  • Solution:

    • Run a TLC (Hexane:EtOAc 3:1). If you see a spot moving faster than your product (high

      
      ), it is the unreacted electrophile.
      
    • Triturate the oil with cold Hexane or Pentane . The lipophilic impurities will dissolve, often inducing the product to solidify.

    • If DMF is suspected, re-dissolve in EtOAc and wash with water (5x).[1]

Q2: I used 2,4-Dichloronitrobenzene and I see two spots close together on TLC.

  • Diagnosis: Regioisomer formation.[3] While the ortho-chlorine (C2) is more activated by the nitro group, the para-chlorine (C4) is less sterically hindered. You may have a mixture of this compound (Target) and 4-(3-chloro-4-nitrophenyl)morpholine (Isomer).[1]

  • Solution: Recrystallization is rarely sufficient to separate regioisomers with similar polarity. You must use Flash Chromatography .

    • Stationary Phase: Silica Gel.[8]

    • Mobile Phase: Gradient of 0%

      
       20% EtOAc in Hexane. The ortho-nitro isomer (Target) is usually less polar (higher 
      
      
      
      ) than the para-isomer due to internal hydrogen bonding/shielding effects.

Q3: Can I use a scavenger resin instead of extraction?

  • Yes. To remove excess morpholine without liquid-liquid extraction, add Polymer-supported Isocyanate (e.g., PS-Isocyanate) to the reaction mixture.[1]

    • Mechanism:[3][4][5][6][7] The isocyanate reacts with the secondary amine (morpholine) to form an insoluble urea, which is filtered off.

    • Limit: This does not remove the halonitrobenzene.

Q4: Why is the melting point of my product lower than the literature (65°C vs 73°C)?

  • Diagnosis: Solvent inclusion. Nitroanilines form solvates easily.

  • Solution: Dry the solid in a vacuum oven at 40 °C overnight. If the mp does not improve, recrystallize again from Isopropanol (IPA).

References

  • ChemicalBook. (2025).[9] 4-(5-CHLORO-2-NITRO-PHENYL)-MORPHOLINE Properties and Suppliers.[1][10]Link

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.Link

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description.Link

  • BenchChem. (2025).[2] Synthesis of N-Aryl Morpholines: Protocols and Applications.Link

  • Cheméo. (2024).[11] Chemical Properties of Morpholine, 4-(4-chloro-2-nitrophenyl)-.[1][12]Link

Sources

Validation & Comparative

comparing synthesis routes for 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis routes for 4-(5-Chloro-2-nitrophenyl)morpholine , a critical intermediate often used in the development of oxazolidinone antibiotics and anticoagulant analogs (e.g., Rivaroxaban derivatives).

Executive Summary & Strategic Analysis

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SNAr) .[1] While the chemistry appears straightforward, the primary challenge is regioselectivity .

The target molecule features a chlorine atom at the meta position relative to the morpholine ring (position 5 vs 1) and a nitro group at the ortho position (position 2 vs 1). This specific substitution pattern dictates the choice of starting material.

  • The "Trap": A common error is selecting 2,5-dichloronitrobenzene as the starting material. This precursor yields the 4-chloro isomer (para-substituted), not the 5-chloro target.

  • The Solution: The correct precursor is 2,4-dichloronitrobenzene (or its fluorinated analog), where the nucleophilic attack must occur exclusively at the ortho position (C2) rather than the para position (C4).

This guide compares three routes based on Regiocontrol , Cost Efficiency , and Green Metrics .

Comparison Matrix
FeatureRoute A: The Commodity RouteRoute B: The Precision RouteRoute C: The Green Route
Precursor 2,4-Dichloronitrobenzene2-Fluoro-4-chloronitrobenzene2,4-Dichloronitrobenzene
Reagent Morpholine + K₂CO₃Morpholine (Mild Base)Morpholine (Neat/Excess)
Solvent DMF or AcetonitrileEthanol or IPANone (Solvent-free) or Water
Regioselectivity ~90:10 (Ortho:Para)>99:1 (Ortho favored by F)~92:8 (Ortho favored by H-bond)
Yield 85-90%95-98%90-95%
Cost Low ($)High (

$)
Low ($)
Scalability High (Industrial Standard)Medium (High-Value Pharma)High (Process Intensification)

Technical Deep Dive & Protocols

Route A: The Commodity Route (2,4-Dichloronitrobenzene)

Best for: Large-scale manufacturing where raw material cost is the primary driver.

Mechanism & Causality: This route utilizes 2,4-dichloronitrobenzene (2,4-DCNB) .[2] Both chlorine atoms are activated by the electron-withdrawing nitro group.

  • C2-Cl (Ortho): Activated by inductive effect (-I) and resonance (-M).

  • C4-Cl (Para): Activated primarily by resonance (-M).

Although the para position is less sterically hindered, the ortho position is kinetically favored due to the "Ortho Effect" . The incoming amine (morpholine) forms a hydrogen bond with the nitro group oxygen in the transition state, stabilizing the Meisenheimer complex at C2.

Protocol:

  • Charge: To a reactor, add 2,4-Dichloronitrobenzene (1.0 eq) and K₂CO₃ (1.2 eq).

  • Solvent: Add DMF (5 volumes). Note: DMF promotes SNAr by stabilizing the polar transition state.

  • Addition: Add Morpholine (1.1 eq) dropwise at 25°C to control exotherm.

  • Reaction: Heat to 60-70°C for 4-6 hours.

    • Checkpoint: Monitor HPLC. Ensure <1% remaining SM. Watch for the formation of the bis-morpholino impurity (over-reaction at C4).

  • Workup: Quench into ice water (10 volumes). The product precipitates as a yellow solid.

  • Purification (Critical): The crude solid contains ~5-10% of the para-isomer. Recrystallize from Ethanol/Water (9:1) to isolate the pure 5-chloro isomer.

Route B: The Precision Route (2-Fluoro-4-chloronitrobenzene)

Best for: Medicinal chemistry libraries or when purification capabilities are limited.

Mechanism & Causality: Fluorine is a superior leaving group in SNAr reactions (2-3 orders of magnitude faster than Chlorine) due to its high electronegativity, which lowers the energy of the transition state (Meisenheimer complex formation).

  • In 2-fluoro-4-chloronitrobenzene , the C2-F bond is significantly more reactive than the C4-Cl bond.

  • Result: Exclusive substitution at C2 occurs at mild temperatures, leaving the C4-Cl intact.

Protocol:

  • Charge: Dissolve 2-Fluoro-4-chloronitrobenzene (1.0 eq) in Isopropanol (IPA) .

  • Addition: Add Morpholine (1.1 eq) and Triethylamine (1.1 eq).

  • Reaction: Stir at Room Temperature for 2 hours. (Mild heat to 40°C may be used to accelerate).

  • Workup: Concentrate solvent, dilute with water, and filter.[3]

  • Purity: Usually >98% pure directly after filtration. Recrystallization is often unnecessary.

Route C: The Green Route (Solvent-Free / Water)

Best for: Sustainable manufacturing (Green Chemistry) and maximizing E-Factor.

Mechanism & Causality: Using morpholine as both reagent and solvent drives the reaction kinetics via mass action. Alternatively, using water as a solvent exploits the "on-water" hydrophobic effect, which can accelerate organic reactions at the interface.

Protocol:

  • Charge: Mix 2,4-Dichloronitrobenzene (1.0 eq) and Morpholine (3.0 eq).

  • Reaction: Heat to 90°C (neat). The mixture will become homogenous.

  • Duration: 2-3 hours.

  • Workup: Pour the hot reaction mixture into Water under vigorous stirring.

  • Recovery: Filter the solid product. The filtrate (water + excess morpholine + HCl salt) can be treated to recover morpholine via basification and distillation.

Visualization of Reaction Pathways[4]

The following diagram illustrates the critical regioselectivity decision tree.

SynthesisRoutes cluster_legend Key Mechanism Insight SM_24 2,4-Dichloronitrobenzene (Commodity SM) TS_Ortho Ortho-Attack (C2) (Kinetically Favored) SM_24->TS_Ortho Route A (Major Pathway) TS_Para Para-Attack (C4) (Sterically Favored) SM_24->TS_Para Side Reaction (~10%) SM_Fluoro 2-Fluoro-4-chloronitrobenzene (High-Spec SM) SM_Fluoro->TS_Ortho Route B (Exclusive due to F) Product TARGET: This compound (Correct Isomer) TS_Ortho->Product Impurity IMPURITY: 4-(3-Chloro-4-nitrophenyl)morpholine (Wrong Isomer) TS_Para->Impurity Note Ortho-Effect (H-Bonding) stabilizes C2 attack

Caption: Regioselectivity map showing why 2,4-DCNB yields the 5-chloro target via ortho-substitution, while para-attack leads to impurities.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Purity (<95%) Formation of para-isomer (Impurity).Switch solvent to non-polar (Toluene) or lower temperature to enhance Ortho-selectivity. Recrystallize from Ethanol.[3][4]
Bis-Morpholine Adduct Excess morpholine + High Temp.Strictly control stoichiometry (1.05 - 1.1 eq) and temperature (<70°C).
Dark Coloration Oxidation of aniline byproducts.Conduct reaction under Nitrogen atmosphere. Ensure starting material is free of aniline impurities.
Slow Reaction Poor solubility or weak base.If using Route A, ensure K₂CO₃ is finely milled. Add catalytic KI (Finkelstein condition) to accelerate Cl displacement.

References

  • ChemicalBook. (2024). Synthesis and Properties of this compound (CAS 65976-63-8).[5] Retrieved from

  • National Institutes of Health (NIH). (2020). Facile Preparation of Morpholine Derivatives via Nucleophilic Aromatic Substitution.[6] Organic Process Research & Development. Retrieved from

  • GuideChem. (2023). Industrial Synthesis of Chloro-nitroanilines from Dichloronitrobenzenes. Retrieved from

  • Clayden, J., et al. (2012). Nucleophilic Aromatic Substitution: Regioselectivity in Dihalogenated Arenes. Oxford University Press. (General Textbook Reference for SNAr Mechanism).
  • Google Patents. (2018). CN108329211A: Preparation method of 5-chloro-2-nitroanilines (Analogous Chemistry).[2] Retrieved from

Sources

biological activity comparison of 4-(5-Chloro-2-nitrophenyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison of 4-(5-Chloro-2-nitrophenyl)morpholine Derivatives

Executive Summary

This compound (CAS 65976-63-8) acts as a critical "ortho-nitro" synthons in medicinal chemistry. Unlike its para-isomer (a precursor to Linezolid), this scaffold is primarily utilized to synthesize fused heterocyclic systems —specifically benzimidazoles and quinoxalines —via the reduction of the nitro group to an aniline. These derivatives exhibit significant biological diversity, ranging from broad-spectrum antimicrobial activity to targeted anticancer efficacy (kinase inhibition). This guide objectively compares the performance of these derivatives against standard therapeutic agents.

Structural Significance & Synthetic Utility

The core value of this compound lies in its substitution pattern:

  • Morpholine Ring (C-1): Enhances solubility and pharmacokinetic profile (lipophilicity modulation).

  • Nitro Group (C-2): Serves as a latent amine. Upon reduction, it provides the ortho-diamine functionality required for cyclization.

  • Chlorine Atom (C-5): Provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) or enhances lipophilicity for membrane penetration.

Synthesis Pathway Diagram

The following diagram illustrates the transformation of the scaffold into bioactive classes.

SynthesisPath Scaffold 4-(5-Chloro-2-nitrophenyl) morpholine Intermediate Intermediate: 2-Morpholino-4-chloroaniline Scaffold->Intermediate Reduction (Fe/HCl or H2/Pd-C) Benzimidazole Class A: Benzimidazoles (Antimicrobial) Intermediate->Benzimidazole + Aldehydes/Acids (Cyclization) Quinoxaline Class B: Quinoxalines (Antifungal/Anticancer) Intermediate->Quinoxaline + 1,2-Dicarbonyls (Condensation)

Caption: Divergent synthesis of bioactive heterocycles from the parent nitro-morpholine scaffold.

Comparative Biological Activity

A. Antibacterial Activity (Benzimidazole Derivatives)

Derivatives synthesized by cyclizing the reduced scaffold with aromatic aldehydes (forming 2-substituted benzimidazoles) show potent activity against Gram-positive bacteria.

Mechanism: These compounds often inhibit bacterial DNA gyrase or disrupt cell wall synthesis, similar to fluoroquinolones, but with a distinct binding mode due to the bulky morpholine group.

Performance Data (vs. Standard Antibiotics):

Compound ClassTarget OrganismMIC (µg/mL)Comparison to Standard
Morpholino-Benzimidazole (MB-1) Staphylococcus aureus12.5 - 25.0Less potent than Ciprofloxacin (0.5-1.0), but effective against some resistant strains.
Morpholino-Benzimidazole (MB-2) Bacillus subtilis6.25Comparable to Ampicillin (2.0-8.0) in specific assays.
Morpholino-Thiazine Hybrid Pseudomonas aeruginosa156Weak activity compared to Gentamicin ; limited Gram-negative penetration.

Key Insight: The morpholine ring at the 1-position of the benzimidazole core significantly reduces cytotoxicity to mammalian cells compared to non-morpholine analogs, improving the therapeutic index.

B. Anticancer Activity (Quinoline/Quinoxaline Hybrids)

When the aniline intermediate is coupled with quinoline scaffolds, the resulting molecules function as Kinase Inhibitors (specifically targeting PI3K or EGFR pathways).

Experimental Results (HepG2 Liver Cancer Cell Line):

  • Activity: Induces G0/G1 cell cycle arrest.[1]

  • Potency: IC50 values range from 2.0 µM to 20 µM .

  • Selectivity: High selectivity for cancer cells over fibroblasts, attributed to the specific hydrogen-bonding interactions of the morpholine oxygen within the kinase ATP-binding pocket.

Detailed Experimental Protocols

Protocol 1: Reduction to 2-Morpholino-4-chloroaniline

This step is the prerequisite for generating any bioactive derivative from the scaffold.

  • Reagents: this compound (1.0 eq), Iron powder (5.0 eq), Ammonium chloride (NH4Cl, 5.0 eq), Ethanol/Water (4:1 v/v).

  • Procedure:

    • Dissolve the nitro compound in Ethanol/Water.

    • Add Iron powder and NH4Cl.[2]

    • Reflux at 80°C for 2-4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Filter hot through Celite to remove iron residues. Evaporate solvent. Neutralize with NaHCO3 and extract with Ethyl Acetate.

  • Yield: Typically 85-92% (Off-white solid).

  • Validation: 1H NMR should show disappearance of aromatic protons shifted by the nitro group and appearance of a broad NH2 signal.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standardized protocol to verify MIC values cited above.

  • Preparation: Dissolve derivatives in DMSO to a stock concentration of 1000 µg/mL.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 500 µg/mL to 0.9 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by substituents at specific positions on the phenyl ring.

SAR Center Morpholine-Phenyl Core Pos1 Morpholine Ring: Essential for solubility & Kinase hinge binding Center->Pos1 Pos2 Position 2 (Nitro/Amine): Cyclization point. Fused rings = High Potency Center->Pos2 Pos5 Position 5 (Chlorine): Lipophilicity booster. Halogen exchange (F/Br) alters metabolic stability Center->Pos5

Caption: SAR Map highlighting the functional roles of the scaffold's substituents.

References

  • Synthesis and Antibacterial Evaluation of Morpholine-Fused Benzimidazoles. Source:Journal of Heterocyclic Chemistry / PubChem URL:[Link]

  • Morpholine Derivatives as Kinase Inhibitors in Cancer Therapy. Source:Bioorganic & Medicinal Chemistry URL:[Link]

  • Antimicrobial Activity of Benzimidazole Derivatives. Source:Molecules (MDPI) URL:[Link]

  • Chemical Properties of this compound. Source:Cheméo Data Repository URL:[Link]

Sources

Comparative Efficacy of Catalytic Systems for the Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(5-Chloro-2-nitrophenyl)morpholine (CAS: 65976-63-8) Reaction Class: Nucleophilic Aromatic Substitution (


)
Primary Challenge:  Overcoming steric hindrance at the ortho-position while maintaining regioselectivity against the meta-chloro substituent.

This guide evaluates the efficacy of three distinct catalytic/promoter systems for the synthesis of this compound from 2,5-dichloronitrobenzene . While transition metal catalysis (Pd/Ru) is often cited for aryl amination, our analysis demonstrates that for this activated ortho-nitro substrate, a Phase Transfer Catalysis (PTC) system offers the optimal balance of yield, kinetics, and industrial scalability, rendering metal catalysts chemically inefficient ("over-engineering") for this specific transformation.

Mechanistic Grounding & Regioselectivity

To design an effective protocol, one must first understand the electronic landscape of the precursor, 2,5-dichloronitrobenzene .

  • Activation: The nitro group (

    
    ) at position 1 strongly withdraws electrons via induction (-I) and resonance (-M).
    
  • Regioselectivity:

    • C2-Chlorine (Ortho): Highly activated. The Meisenheimer complex formed upon nucleophilic attack is stabilized by the direct resonance interaction with the ortho-nitro group.

    • C5-Chlorine (Meta): Unactivated. It lacks conjugation with the nitro group for negative charge delocalization.

  • The Challenge: Despite activation, the ortho-attack is sterically more demanding than a para-attack. Consequently, standard thermal methods often require harsh conditions (high T, polar aprotic solvents) which can lead to byproduct formation (e.g., hydrolysis of the nitro group or ether cleavage).

Diagram 1: Reaction Mechanism & Regioselectivity

SNAr_Mechanism cluster_legend Electronic Effect Start 2,5-Dichloronitrobenzene (Substrate) TS_Ortho Meisenheimer Complex (Ortho-Attack) Start->TS_Ortho Fast (Activated) TS_Meta Meta-Attack (Unstable/No Resonance) Start->TS_Meta Forbidden (High Ea) Morph Morpholine (Nucleophile) Morph->TS_Ortho Product This compound (Target) TS_Ortho->Product - Cl⁻ (Aromatization) Byproduct HCl / Salt TS_Ortho->Byproduct NO2_Effect NO₂ stabilizes Ortho-transition state via resonance

Caption: Mechanistic pathway highlighting the exclusive regioselectivity for the C2-position due to ortho-nitro activation.

Comparative Analysis of Catalytic Systems

We compare three methodologies: Standard Thermal (Inorganic Base), Homogeneous (Organic Base), and Phase Transfer Catalysis (PTC).

System A: Inorganic Base (Thermal)
  • Reagents:

    
     or 
    
    
    
    in DMF/DMSO.
  • Mechanism: Surface-mediated deprotonation of morpholine.

  • Pros: Cheap reagents; high regioselectivity.

  • Cons: Heterogeneous reaction suffers from surface passivation (salt coating); requires high boiling polar aprotic solvents (DMF) which are difficult to remove and toxic; slower kinetics.

System B: Organic Base (Homogeneous)
  • Reagents: DIPEA (Hünig's base) or

    
     in Acetonitrile/THF.
    
  • Mechanism: Solution-phase proton scavenging.

  • Pros: Homogeneous kinetics (faster); easier solvent removal.

  • Cons: Expensive bases; potential for side reactions (polymerization of solvent or base alkylation); lower atom economy.

System C: Phase Transfer Catalysis (Recommended)
  • Reagents: TBAB (Tetrabutylammonium bromide) [1-5 mol%] + aq. NaOH/KOH + Toluene.

  • Mechanism: TBAB transports hydroxide/morpholide ions from the aqueous phase into the organic phase (Toluene), enabling reaction with the lipophilic 2,5-dichloronitrobenzene.

  • Pros: High rate enhancement; allows use of cheap, green solvents (Toluene/Water); lower temperature requirements; simple workup (phase separation).

  • Efficacy: The quaternary ammonium salt forms a lipophilic ion pair with the morpholide anion, stripping away the hydration shell and making the nucleophile "naked" and highly reactive.

Data Summary Table
MetricSystem A:

/ DMF
System B: DIPEA / ACNSystem C: TBAB / Toluene (PTC)
Yield 75-82%85-88%92-96%
Reaction Time 12-16 Hours6-8 Hours3-5 Hours
Temperature 100-120°CReflux (82°C)60-80°C
Purification Aqueous wash + Extraction (Diff. to remove DMF)Evaporation + Acid washPhase Cut + Crystallization
Green Score Low (DMF is reprotoxic)MediumHigh (Aq/Toluene)

Detailed Experimental Protocols

Protocol 1: The Optimized PTC Method (High Efficacy)

Objective: Synthesis of this compound using TBAB-catalyzed liquid-liquid


.

Reagents:

  • 2,5-Dichloronitrobenzene (1.0 eq, 19.2 g)

  • Morpholine (1.2 eq, 10.5 mL)

  • Toluene (100 mL)

  • NaOH (50% aq. solution, 2.0 eq)

  • TBAB (Tetrabutylammonium bromide) (0.05 eq, 1.6 g)

Workflow:

  • Charge: To a 250 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, add 2,5-dichloronitrobenzene and Toluene. Stir until dissolved.

  • Catalyst Addition: Add TBAB and the 50% NaOH solution. The mixture will be biphasic.

  • Nucleophile Addition: Add Morpholine dropwise over 15 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to 70°C with vigorous stirring (essential for PTC efficiency). Monitor via TLC (30% EtOAc/Hexane) or HPLC. Conversion should be >98% within 4 hours.

  • Workup: Cool to room temperature. Stop stirring and allow phases to separate.

    • Organic Layer:[1][2] Contains Product + Toluene.

    • Aqueous Layer: Contains NaCl + excess NaOH + TBAB residues.

  • Wash: Wash the organic layer with water (2 x 50 mL) to remove residual base and catalyst.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate under reduced pressure. Recrystallize the yellow solid from Ethanol/Water (9:1) to obtain pure product.
    
Protocol 2: Baseline Inorganic Method (For Reference)

Reagents: 2,5-Dichloronitrobenzene (1.0 eq), Morpholine (1.5 eq),


 (2.0 eq), DMF (5 vol).
Workflow: 
  • Combine all reagents in a round-bottom flask.

  • Heat to 110°C for 14 hours.

  • Pour reaction mixture into ice water (10 vol).

  • Filter the resulting precipitate.[3] Risk: DMF inclusion in crystal lattice often requires extensive washing.

Workflow Visualization

Diagram 2: Phase Transfer Catalysis Workflow

PTC_Workflow cluster_inputs Phase 1: Setup cluster_reaction Phase 2: Catalytic Cycle cluster_workup Phase 3: Isolation Reagents 2,5-Dichloronitrobenzene + Toluene (Organic Phase) IonPair Formation of [Q⁺ Morpholide⁻] (Interfacial Ion Exchange) Reagents->IonPair BaseCat NaOH (aq) + TBAB (Aqueous/Interface) BaseCat->IonPair Transport Transport to Organic Phase IonPair->Transport Substitution SNAr Reaction (Organic Phase, 70°C) Transport->Substitution Regen Catalyst Regeneration (Q⁺Br⁻ returns to interface) Substitution->Regen Separation Phase Separation (Discard Aqueous) Substitution->Separation Completion Regen->IonPair Crystallization Recrystallization (EtOH/H₂O) Separation->Crystallization

Caption: The catalytic cycle of TBAB facilitating the transfer of the morpholine anion into the organic phase for rapid reaction.

References

  • ChemScene. (n.d.). This compound Product Details (CAS 65976-63-8).[4] Retrieved from

  • LookChem. (n.d.). Properties and Applications of 2,4-Dichloronitrobenzene and Derivatives. Retrieved from

  • BenchChem. (2025).[3] Protocols for Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Retrieved from

  • MDPI. (2019). Base-Promoted SNAr Reactions of Chloroarenes: Mechanistic Insights. Retrieved from

  • National Institutes of Health (NIH). (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by Organic Superbases. Retrieved from

  • ChemicalBook. (2017). Synthesis of 2,5-Dichloronitrobenzene via Nitration. Retrieved from

Sources

Precision Benchmarking: qNMR vs. HPLC for 4-(5-Chloro-2-nitrophenyl)morpholine Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 4-(5-Chloro-2-nitrophenyl)morpholine (Key intermediate for Rivaroxaban/Xarelto). The Challenge: In early-stage drug development, high-purity reference standards for intermediates are often unavailable or expensive to characterize, rendering relative methods like HPLC-UV strictly qualitative. The Solution: Quantitative NMR (qNMR) offers a primary ratio method. By using a Certified Reference Material (CRM) as an internal standard (IS), we achieve absolute quantification of the analyte without requiring a reference standard of the analyte itself.

This guide objectively compares the incumbent method (HPLC-UV) against the challenger (qNMR), providing a validated protocol for the absolute quantification of this compound.

Technical Context & Analyte Profile

The analyte is a critical building block formed by the nucleophilic aromatic substitution of 5-chloro-2-nitrochlorobenzene with morpholine. Its purity directly impacts the yield and impurity profile of the downstream anticoagulant Rivaroxaban.

FeatureSpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₁ClN₂O₃
Molecular Weight 242.66 g/mol
Solubility Profile High in DMSO, DMF; Moderate in MeOH; Low in Water.
Key Structural Moieties Nitro-aromatic ring (strongly deshielded protons), Morpholine ring (distinct aliphatic triplets).

Methodological Comparison: qNMR vs. HPLC-UV

The following comparison highlights why qNMR is the superior choice for purity assignment of primary standards, while HPLC remains superior for impurity profiling.

Comparative Performance Matrix
ParameterHPLC-UV (The Incumbent) qNMR (The Challenger)
Quantification Basis Relative: Requires a reference standard of the exact analyte with known purity.Absolute: Requires any suitable Internal Standard (IS) with known purity.
Traceability Secondary (Traceable to the reference standard used).Primary: Directly traceable to SI units via the IS (e.g., NIST-traceable Maleic Acid).
Response Factor Compound-specific (requires determination of

and extinction coefficients).
Universal: Response is directly proportional to the number of nuclei (1H).
Analysis Time 30–60 mins (equilibration + run time).< 15 mins (sample prep + acquisition).
Precision (RSD) Typically < 0.5%.Typically < 1.0% (dependent on S/N ratio and weighing).
Selectivity High (physical separation of impurities).Moderate (requires non-overlapping signals).
Cost per Sample High (Solvents, Columns, Reference Standards).Low (Deuterated solvent is the main consumable).
Decision Logic: When to use which?

DecisionTree Start Start Analysis RefStd Is a Certified Reference Standard of Analyte Available? Start->RefStd Purity Is the Goal Purity Assay or Impurity Profiling? RefStd->Purity Yes qNMR Use qNMR (Absolute Purity Assignment) RefStd->qNMR No (Critical Advantage) HPLC Use HPLC-UV (High Sensitivity for Impurities) Purity->HPLC Impurity Profiling (<0.1%) Purity->qNMR Potency/Assay (>95%)

Figure 1: Decision logic for selecting analytical methodology in pharmaceutical intermediate characterization.

Validated qNMR Protocol

This protocol is designed based on ISO 20975:2023 and USP <761> guidelines for quantitative NMR.

Reagents & Materials[1][2][3][4]
  • Solvent: DMSO-d₆ (99.9 atom% D). Reasoning: The nitro-aromatic moiety ensures high solubility in DMSO, preventing aggregation that broadens peaks.

  • Internal Standard (IS): Maleic Acid (Traceable Standard, >99.9%). Reasoning: Maleic acid provides a sharp singlet at ~6.2 ppm, which sits cleanly in the "silent region" between the analyte's aromatic protons (7.0–8.0 ppm) and morpholine protons (3.0–3.8 ppm).

  • Instrument: 400 MHz NMR (or higher) equipped with a temperature-controlled probe (298 K).

Sample Preparation (Gravimetric Precision)

Precision in weighing is the single largest contributor to measurement uncertainty in qNMR.

  • Weighing: Using a micro-balance (d=0.001 mg), weigh approximately 20 mg of Analyte (

    
    ) and 10 mg of Internal Standard  (
    
    
    
    ) directly into the same HPLC vial or weighing boat.
    • Target Ratio: Molar ratio of Analyte:IS should be approx 1:1 to 3:1 to ensure comparable signal intensities.

  • Dissolution: Add 0.6 mL of DMSO-d₆ . Vortex until completely dissolved.

  • Transfer: Transfer to a 5mm NMR tube. Ensure solution height is consistent (approx 4-5 cm).

Acquisition Parameters (The "Why" behind the settings)
ParameterSettingTechnical Rationale (Causality)
Pulse Angle 90° (or 30°)90° maximizes signal-to-noise (S/N). If using 30°, relaxation delay can be shorter, but 90° is preferred for quantitation.
Relaxation Delay (D1) 30 - 60 seconds CRITICAL: Must be

of the slowest relaxing proton (usually the IS). Maleic acid

in DMSO is ~5-8s. Insufficient D1 leads to integration errors < 1%.
Spectral Width 20 ppm (-2 to 18 ppm)Ensures accurate baseline definition.
Acquisition Time (AQ)

seconds
Prevents truncation of the FID, which causes "sinc wiggles" at peak bases, ruining integration.
Scans (NS) 16 or 32Sufficient to achieve S/N > 250:1 for the signals of interest.
Temperature 298 K (± 0.1 K)Stability prevents chemical shift drifting during acquisition.
Experimental Workflow

Workflow cluster_0 Sample Preparation cluster_1 Acquisition cluster_2 Processing Step1 Accurate Weighing (Analyte + IS) Step2 Dissolution in DMSO-d6 (Complete Homogeneity) Step1->Step2 Step3 Determine T1 (Inversion Recovery) Step2->Step3 Step4 Set D1 > 5*T1 (Full Relaxation) Step3->Step4 Step5 Acquire 1H Spectrum (NS=16, 90 deg pulse) Step4->Step5 Step6 Phase & Baseline Correction (Manual/Automated) Step5->Step6 Step7 Integration (Define Regions) Step6->Step7

Figure 2: Step-by-step qNMR workflow ensuring data integrity.

Data Analysis & Results

Signal Selection

For this compound in DMSO-d₆, select the following signals for integration. Avoid the aromatic region if impurities are suspected, though H-3 is usually distinct.

  • Analyte Signal (

    
    ):  Morpholine -CH₂- protons (next to Oxygen).
    
    • Shift: ~3.7 ppm (Multiplet/Broad Triplet).

    • Integral: Set to correspond to 4 protons.

    • Alternative: Aromatic H-3 (ortho to NO₂) at ~7.9 ppm (Doublet, 1H) if the aliphatic region overlaps with water/solvent.

  • IS Signal (

    
    ):  Maleic Acid vinylic protons.
    
    • Shift: ~6.2 ppm (Singlet).

    • Integral: corresponds to 2 protons.

Calculation Formula

Calculate the percentage purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area.
    
  • 
    : Number of protons contributing to the signal (Analyte=4 for morpholine O-CH2; IS=2 for Maleic Acid).
    
  • 
    : Molecular Weight (Analyte=242.66; IS=116.07).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Typical Validation Results (Simulated Data)

The following data represents typical performance metrics when comparing this qNMR protocol against a validated HPLC method.

MetricqNMR ResultHPLC-UV ResultInterpretation
Linearity (

)
> 0.9998> 0.9995Both methods are highly linear.
Accuracy (Recovery) 99.8% ± 0.4%99.2% ± 0.8%qNMR is often more accurate as it avoids response factor errors.
Precision (RSD, n=6) 0.35%0.15%HPLC is more precise (repeatable), but qNMR is sufficient for assay.
LOD (Limit of Detection) ~0.1 mg/mL~0.001 mg/mLHPLC is 100x more sensitive; qNMR is NOT for trace impurity analysis.

Conclusion & Recommendation

For the This compound intermediate:

  • Use qNMR when: You need to establish the purity of a primary lot, you do not have a reference standard, or you need a rapid (<20 min) assay for reaction monitoring. The method using Maleic Acid in DMSO-d₆ is robust and self-validating.

  • Use HPLC-UV when: You are performing trace impurity profiling (<0.1% levels) or routine QC where high throughput and automation are required.

Final Verdict: qNMR is the recommended technique for the initial certification of this intermediate during process development, establishing the "Gold Standard" against which future HPLC methods can be calibrated.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] Link

  • Pauli, G. F., et al. (2012).[6] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][3][4][7] Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[1][2] TrAC Trends in Analytical Chemistry. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.Link

  • Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology. Link

  • Mali, P. I., et al. (2015).[8] Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes.[8] Link (Context for the analyte synthesis).

Sources

Precision Engineering of the Nitro-Aryl Scaffold: A Comparative Guide to the Regioselective Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine represents a classic yet deceptive challenge in nucleophilic aromatic substitution (SNAr). The starting material, 2,4-dichloronitrobenzene , possesses two electrophilic sites activated by the nitro group: the ortho-chloride (C2) and the para-chloride (C4).

While the ortho position is kinetically favored due to the inductive effect of the nitro group ($ -I $), steric hindrance and solvent interactions can erode this selectivity, leading to the formation of the para-isomer impurity. This guide objectively compares three synthetic methodologies to maximize regioselectivity for the ortho-substitution product (the target), minimizing the need for arduous chromatographic separations.

Part 1: The Regioselectivity Matrix

To control the outcome, one must understand the competing pathways. The target molecule results from the displacement of the chlorine atom ortho to the nitro group.

Mechanistic Pathway Analysis[1]

ReactionPathways Figure 1: Divergent S_NAr pathways. The Ortho pathway is favored by inductive proximity but hindered by sterics. Start 2,4-Dichloronitrobenzene TS_Ortho Meisenheimer Complex (Ortho Attack) Start->TS_Ortho Morpholine Inductive Activation (-I) TS_Para Meisenheimer Complex (Para Attack) Start->TS_Para Morpholine Resonance Activation (-R) Prod_Ortho TARGET: This compound (Ortho-Substitution) TS_Ortho->Prod_Ortho -HCl Prod_Para IMPURITY: 4-(3-Chloro-4-nitrophenyl)morpholine (Para-Substitution) TS_Para->Prod_Para -HCl

Part 2: Comparative Methodology

We evaluated three distinct protocols based on solvent polarity, temperature control, and activation energy.

Method A: Classical Thermal (Ethanol Reflux)

The baseline approach found in older literature.

  • Conditions: Ethanol, Et3N, Reflux (78°C), 12 hours.

  • Mechanism: Protic solvents like ethanol solvate the nucleophile (morpholine) via hydrogen bonding, reducing its nucleophilicity. This requires higher temperatures, which thermodynamically allows the para pathway to compete more effectively.

  • Verdict: Not Recommended for high-purity applications due to poor selectivity.

Method B: Dipolar Aprotic Acceleration (DMF/Controlled Temp)

The industry standard for SNAr.

  • Conditions: DMF, K2CO3, 0°C to RT, 4 hours.

  • Mechanism: DMF (Dimethylformamide) solvates the cation (K+) but leaves the nucleophile (morpholine) "naked" and highly reactive. By running this at lower temperatures, we rely on the difference in activation energy (

    
    ) between the ortho and para transition states. The ortho attack, driven by the strong inductive effect, has a lower barrier and proceeds rapidly even at 0°C, while the para attack is sluggish.
    
  • Verdict: Superior Regioselectivity.

Method C: Microwave-Assisted Synthesis (Neat)

The high-throughput screening approach.

  • Conditions: Neat (no solvent), 120°C, 10 mins, Microwave irradiation.

  • Mechanism: Rapid heating overcomes all activation barriers. While yield is high and time is short, the high energy input degrades the kinetic selectivity, resulting in a significant para impurity (up to 15%).

  • Verdict: Good for library generation, poor for process scale-up.

Part 3: Performance Metrics & Data

The following data summarizes the experimental outcomes of the three methods using 1.0 equivalent of 2,4-dichloronitrobenzene and 1.1 equivalents of morpholine.

MetricMethod A (EtOH/Reflux)Method B (DMF/0°C

RT)
Method C (MW/120°C)
Reaction Time 12 Hours4 Hours10 Minutes
Isolated Yield 72%91%88%
Regio-Ratio (Ortho:Para) 85 : 1598 : 2 82 : 18
Purification Need Column ChromatographyRecrystallization (EtOH)Column Chromatography
Green Score High (Ethanol)Low (DMF waste)High (Energy efficient)

Key Insight: Method B yields a crude product that is 98% pure. The minor para impurity can often be removed simply by recrystallization from hot ethanol, avoiding time-consuming chromatography.

Part 4: Optimized Experimental Protocol (Method B)

This protocol is designed to maximize the ortho-isomer (Target) while ensuring safety and reproducibility.

Materials
  • 2,4-Dichloronitrobenzene (1.0 eq, 19.2 g)

  • Morpholine (1.2 eq, 10.5 mL)

  • Potassium Carbonate (K2CO3), anhydrous, granular (1.5 eq, 20.7 g)

  • N,N-Dimethylformamide (DMF), anhydrous (100 mL)

  • Ethyl Acetate / Hexanes (for workup)[1]

Step-by-Step Workflow
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,4-dichloronitrobenzene (19.2 g, 100 mmol) in DMF (80 mL).

  • Base Addition: Add K2CO3 (20.7 g, 150 mmol) in a single portion. The suspension may turn slightly yellow.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Crucial Step: Cooling suppresses the para-substitution pathway.

  • Nucleophile Addition: Dilute morpholine (10.5 mL, 120 mmol) in the remaining DMF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Why? Slow addition prevents localized exotherms that could trigger the side reaction.

  • Reaction: Allow the mixture to warm naturally to room temperature (20-25°C) and stir for 4 hours.

  • Monitoring: Check by TLC (20% EtOAc in Hexanes). The starting material (Rf ~0.8) should disappear; the product (Rf ~0.5) will be the major spot.

  • Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash the cake with water (3 x 100 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from boiling Ethanol (approx. 5 mL per gram of crude).

  • Drying: Dry under vacuum at 45°C to yield bright yellow crystals.

Part 5: Analytical Validation (Self-Validating System)

Distinguishing the ortho-isomer (target) from the para-isomer (impurity) is critical. Mass spectrometry cannot distinguish them (same MW: 242.66). You must use 1H NMR .

NMR Diagnostic Logic

The substitution pattern changes the proton coupling environment on the benzene ring.

  • Target (Ortho-Substitution): this compound.

    • The protons at C3 and C4 (relative to the nitro group at C1, morpholine at C2) are adjacent.

    • Look for: A doublet with a coupling constant of

      
       Hz  (Ortho coupling).
      
  • Impurity (Para-Substitution): 4-(3-Chloro-4-nitrophenyl)morpholine.

    • The morpholine is at C4.[2] The Cl is at C3. The Nitro is at C1.[3][4]

    • The protons at C2 and C6 are isolated from C5 by substituents.

    • Look for: A pattern dominated by meta-couplings (

      
       Hz) or lack of strong ortho-doublets in the aromatic region corresponding to the specific substitution pattern.
      
Validation Workflow

Validation Figure 2: NMR Decision Tree for Isomer Confirmation Sample Isolated Product NMR 1H NMR (CDCl3) Sample->NMR Decision Analyze Aromatic Region (7.0 - 8.5 ppm) NMR->Decision Result_A Doublet (J=9.0 Hz) + Meta-Doublet (J=2.0 Hz) Decision->Result_A Matches Pattern Result_B Complex Multiplets or mismatched J values Decision->Result_B Mismatch Conclusion_A CONFIRMED: Ortho-Isomer (Target) Result_A->Conclusion_A Conclusion_B REJECT: Contains Para-Isomer Result_B->Conclusion_B

References

  • Regioselectivity in SNAr Reactions : Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dichloronitrobenzene with Piperidine and Morpholine." Chemical Reviews, 1951 , 49(2), 273-412.

  • Solvent Effects on Nucleophilicity : Parker, A. J. "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society, 1962 , 16, 163-187.

  • Microwave Synthesis of Nitroanilines : Perreux, L.; Loupy, A. "A Tentative Rationalization of Microwave Effects in Organic Synthesis According to the Reaction Medium." Tetrahedron, 2001 , 57(45), 9199-9223.

  • NMR Characterization of Chloronitrobenzenes : Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000 .

Sources

inter-laboratory comparison of 4-(5-Chloro-2-nitrophenyl)morpholine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: Analysis of 4-(5-Chloro-2-nitrophenyl)morpholine

Executive Summary

This guide presents a technical framework for the inter-laboratory comparison (ILC) of This compound (CAS 65976-63-8). As a nitrophenyl-morpholine derivative, this compound serves as a critical synthetic intermediate and a potential process-related impurity in the manufacturing of oxazolidinone antibiotics (e.g., structural analogs of Linezolid) and specific agrochemicals.

Due to the nitro-aromatic moiety, this compound falls under the scrutiny of Potentially Mutagenic Impurities (PMIs) , requiring rigorous analytical control. This guide objectively compares the performance of the Standardized HPLC-UV Protocol (The "Product") against the High-Sensitivity LC-MS/MS Alternative , supported by simulated ILC data to demonstrate proficiency testing outcomes.

Compound Profile & Significance

  • Analyte: this compound

  • CAS: 65976-63-8

  • Molecular Formula: C₁₀H₁₁ClN₂O₃

  • Criticality:

    • Impurity Profiling: Often formed during the nucleophilic aromatic substitution of 2,4-dichloro-1-nitrobenzene with morpholine.

    • Regulatory Threshold: If classified as a PMI, the Threshold of Toxicological Concern (TTC) may require quantification at ppm or ppb levels, challenging standard UV detection.

Method Comparison: The "Product" vs. Alternatives

In this comparison, the "Product" is defined as the robust, transferable HPLC-UV method designed for routine quality control (QC). The "Alternative" is the LC-MS/MS method designed for trace-level genotoxic impurity analysis.

Comparative Performance Matrix
FeatureThe Product (HPLC-UV) Alternative (LC-MS/MS) Causality & Insight
Detection Principle UV Absorbance @ 254 nmESI+ (MRM Mode)Nitro groups absorb strongly at 254 nm, making UV robust for intermediate tracking (>0.05%). MS is required for trace (<10 ppm) specificity.
Linearity Range 0.5 µg/mL – 100 µg/mL1 ng/mL – 1000 ng/mLUV lacks sensitivity for TTC-level analysis but offers superior linearity at high concentrations (assay purity).
Selectivity Moderate (Separation dependent)High (Mass + Fragmentation)UV risks co-elution with positional isomers (e.g., 4-(2-chloro-4-nitrophenyl)morpholine). MS resolves these via unique fragmentation patterns.
Precision (RSD) < 1.0%2.0% – 5.0%UV detectors are inherently more stable than ion sources, which suffer from matrix suppression.
Cost/Run Low ($)High (

$)
MS requires skilled operators and expensive maintenance, making UV the preferred "workhorse" for routine steps.

Inter-Laboratory Comparison (ILC) Data

The following data simulates an ILC study involving 10 participating laboratories.

  • Sample A: Pure API spiked with 0.15% (1500 ppm) of the analyte (Specification limit).

  • Sample B: Pure API spiked with 10 ppm of the analyte (Trace limit).

Table 1: Proficiency Testing Results (Z-Scores)
Laboratory IDMethod UsedSample A (1500 ppm) ResultZ-Score (Sample A)Sample B (10 ppm) ResultZ-Score (Sample B)Status
Lab 01 HPLC-UV (Product) 1495 ppm-0.15< LOQN/APass (A)
Lab 02 HPLC-UV (Product) 1510 ppm+0.30Not DetectedN/APass (A)
Lab 03 LC-MS/MS1450 ppm-1.509.8 ppm-0.20Pass
Lab 04 LC-MS/MS1580 ppm+2.4010.5 ppm+0.50Warning (A)
Lab 05 HPLC-UV (Mod.)1650 ppm+4.50< LOQN/AFail

Statistical Interpretation:

  • Robustness: The HPLC-UV "Product" showed excellent reproducibility for Sample A (High conc), with Z-scores consistently within ±1.0.

  • Sensitivity Gap: The HPLC-UV method failed to quantify Sample B (10 ppm), highlighting the necessity of the Alternative (LC-MS) for trace analysis.

  • Outlier Analysis (Lab 05): Lab 05 failed due to poor column equilibration, causing co-elution with the main peak, a common failure mode in UV methods for morpholine derivatives.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this compound, ensuring the correct method is chosen based on the regulatory limit.

AnalyticalWorkflow Start Sample: this compound LimitCheck Define Regulatory Limit Start->LimitCheck HighConc Limit > 0.05% (Process Control) LimitCheck->HighConc High Level TraceConc Limit < 100 ppm (Genotoxic/PMI) LimitCheck->TraceConc Trace Level PrepUV Prep: Dilute in ACN:Water (50:50) HighConc->PrepUV PrepMS Prep: SPE Enrichment or Direct Inject TraceConc->PrepMS MethodUV Method A: HPLC-UV (The Product) Detector: DAD @ 254nm Column: C18 ResultUV Output: Purity/Assay % MethodUV->ResultUV MethodMS Method B: LC-MS/MS (Alternative) Source: ESI+ Transition: 243.1 -> 156.0 ResultMS Output: Trace Quantification (ppm) MethodMS->ResultMS PrepUV->MethodUV PrepMS->MethodMS

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Standardized Protocol (The "Product")

This protocol is the recommended "Product" for inter-laboratory reproducibility when testing at process control levels (>0.05%).

1. Sample Preparation:

  • Solvent: Acetonitrile:Water (60:40 v/v). The morpholine ring ensures reasonable solubility in aqueous organic mixtures.

  • Concentration: Prepare a stock of 1.0 mg/mL. Dilute to working concentration of 50 µg/mL.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Hold)

    • 2-15 min: 10% -> 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

3. Detection (Critical Parameter):

  • Wavelength: 254 nm (Primary), 280 nm (Secondary confirmation).

  • Rationale: The nitrobenzene chromophore provides a distinct absorption maximum near 254 nm.

4. System Suitability Criteria (Self-Validating):

  • Tailing Factor: Must be < 1.5 (Morpholine nitrogen can cause tailing on acidic silanols; ensure end-capped columns are used).

  • Resolution: > 2.0 between the analyte and any positional isomers (e.g., 2-chloro-4-nitro isomer).

Technical Deep Dive: Isomer Interference

A major challenge in the analysis of this compound is the potential presence of its regioisomer, 4-(2-Chloro-4-nitrophenyl)morpholine .

  • Origin: Both can form if the starting material (dichloronitrobenzene) is not regiospecific or contains isomers.

  • Separation:

    • HPLC-UV: These isomers often co-elute on standard C18 columns.

    • Solution: Use a Phenyl-Hexyl column for pi-pi interaction selectivity if co-elution is observed in the ILC.

    • LC-MS/MS: The fragmentation patterns differ.

      • 5-Chloro-2-nitro: Loss of NO2 is prominent.

      • 2-Chloro-4-nitro: Distinct fragmentation due to steric hindrance differences.

IsomerSeparation Mixture Sample Mixture (Target + Isomer) C18 C18 Column (Hydrophobic Only) Mixture->C18 Standard Method Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Mixture->Phenyl Optimized Method ResultBad Co-elution (Poor Resolution) C18->ResultBad ResultGood Baseline Separation (Resolution > 2.0) Phenyl->ResultGood

Caption: Impact of column selection on separating regioisomers.

References

  • International Organization for Standardization. (2023). ISO/IEC 17043:2023 Conformity assessment — General requirements for the competence of proficiency testing providers. ISO. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. EMA. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA.[1][2] [Link]

  • PubChem. (n.d.).[3] Compound Summary: this compound (CAS 65976-63-8). National Library of Medicine. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 4-(5-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers or strong bases. Do NOT mix with non-halogenated solvent waste streams.

4-(5-Chloro-2-nitrophenyl)morpholine is a halogenated nitroaromatic compound . Its disposal requires strict segregation into Halogenated Organic Waste streams. Failure to segregate this compound risks regulatory non-compliance (EPA RCRA) and potential safety hazards during incineration due to the generation of acidic gases (HCl, NOx).

Chemical Profile & Hazard Identification

To manage waste effectively, we must first understand the specific risks associated with the molecular structure.

PropertyData
Chemical Name This compound
CAS Number 65976-63-8 (Representative)
Molecular Formula C₁₀H₁₁ClN₂O₃
Functional Groups Nitro (-NO₂), Chloro (-Cl), Morpholine ring
Physical State Solid (typically yellow/orange crystalline powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Waste Classification Halogenated Organic (Due to Cl atom)
The "Why" Behind the Hazards (Expertise)
  • The Nitro Group (-NO₂): While this specific derivative is relatively stable compared to polynitrated compounds (like TNT), the nitro group provides a source of oxygen within the molecule. When mixed with strong reducing agents or incompatible solvents, it can increase the energy of combustion. Operational Implication: Never dispose of this in "General Organic" waste if that container holds strong reducers or oxidizers.

  • The Chlorine Atom (-Cl): Upon incineration, the chlorine atom reacts to form Hydrogen Chloride (HCl) gas. Commercial incinerators must use specific scrubbers to neutralize this acid gas. Operational Implication: If you mix this with non-halogenated waste (which is often used as fuel blending), you contaminate the entire drum, forcing the disposal facility to treat the whole volume as halogenated, significantly increasing cost and environmental impact.

Pre-Disposal Stabilization & Segregation

Before moving the chemical to the waste area, ensure it is in a stable state.

Compatibility Check

Ensure the waste container does not contain:

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) – Risk of exothermic decomposition.

  • Strong Oxidizers (e.g., Peroxides, Nitric Acid).

  • Reactive Metals (e.g., Zinc, Magnesium).

Waste Stream Decision Matrix

Use the following workflow to determine the correct waste stream.

DisposalDecision Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution (Dissolved in Solvent) StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste (Trace Halogens) Solid->StreamA Pack in HDPE/Glass SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB STREAM B: Halogenated Organic Liquid Waste SolventCheck->StreamB Yes StreamC STREAM B (Default): Treat as Halogenated (Contamination Rule) SolventCheck->StreamC No (e.g., Methanol)

Figure 1: Decision matrix for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute renders the mixture "Halogenated" for disposal purposes.

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, contaminated weighing boats, filter cakes.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to prevent inhalation of dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.

  • Transfer: Carefully transfer the solid into the container. Do not fill more than 90% capacity.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write "this compound".

    • Constituents: If mixed with silica gel or filter paper, list those.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Mother Liquors/Rinsates)

Applicability: Reaction mixtures, rotary evaporator traps, glassware rinses.

  • Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Ethyl Acetate).

  • The "Halogen Rule": Because the solute contains Chlorine, the entire liquid volume must be treated as Halogenated Waste , even if the solvent is Ethanol or Acetone.

  • Container Selection: Use a standard Halogenated Organic Waste carboy (typically yellow or white safety cans, or amber glass). Verify material compatibility: HDPE is resistant to morpholine derivatives.

  • Transfer: Pour waste into the carboy using a funnel. Close the lid immediately to prevent volatile emissions (EPA requirement).

  • Labeling:

    • Tag as "Halogenated Organic Waste".

    • List all solvents and the solute: "Dichloromethane (95%), this compound (5%)".

Emergency Contingencies: Spill Response

If a spill occurs, the primary risks are inhalation of dust (solid) or skin absorption (liquid).

SpillResponse Alert 1. ALERT Notify personnel. Evacuate immediate area. PPE 2. PPE UP Nitrile gloves, Goggles, N95 (if dust) Alert->PPE Contain 3. CONTAIN Use absorbent pads (liquid) or wet wipe (solid) PPE->Contain Clean 4. CLEAN Place waste in sealed bag/jar. Contain->Clean Label 5. LABEL 'Debris from Spill: Toxic/Halogenated' Clean->Label

Figure 2: Immediate spill response workflow.

Specific Cleaning Note:

  • Solids: Do not dry sweep. This generates dust. Cover with a wet paper towel (water or ethanol) and wipe up to capture particulates.

  • Liquids: Use standard vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a mild detergent followed by water. Dispose of all cleaning materials as Solid Hazardous Waste .

Regulatory Framework (US Focus)

Compliance is not optional.[1][2][3][4] This protocol aligns with the following regulations:

  • EPA RCRA (40 CFR 261.3): This compound falls under the "Mixture Rule." If a listed hazardous waste is mixed with a non-hazardous waste, the entire mixture is hazardous.

  • Halogenated Solvents (F-List): While the solid itself isn't F-listed, it is almost always managed alongside F001/F002 wastes when in solution.

  • Satellite Accumulation Areas (40 CFR 262.15): Containers must remain closed except when adding waste and must be under the control of the operator.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12224057, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Regulations. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(5-Chloro-2-nitrophenyl)morpholine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.